molecular formula C₅¹³C₂H₁₁¹⁵NO₃ B1161819 3-Methylcrotonylglycine-13C2,15N

3-Methylcrotonylglycine-13C2,15N

カタログ番号: B1161819
分子量: 157.12
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methylcrotonylglycine-13C2,15N, also known as 3-Methylcrotonylglycine-13C2,15N, is a useful research compound. Its molecular formula is C₅¹³C₂H₁₁¹⁵NO₃ and its molecular weight is 157.12. The purity is usually 95%.
BenchChem offers high-quality 3-Methylcrotonylglycine-13C2,15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylcrotonylglycine-13C2,15N including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C₅¹³C₂H₁₁¹⁵NO₃

分子量

157.12

同義語

N-(3-Methyl-1-oxo-2-butenyl)glycine-13C2,15N;  β-Methylcrotonylglycine-13C2,15N;  3-Methylcrotonylglycine-13C2,15N;  N-(3,3-Dimethylacrylyl)glycine-13C2,15N

製品の起源

United States
Foundational & Exploratory

3-Methylcrotonylglycine-13C2,15N chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methylcrotonylglycine-13C2,15N Chemical Structure and Properties Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Clinical Chemists, and Drug Development Scientists

Advanced Isotopic Standards for Metabolic Profiling and Diagnostics

Executive Summary

In the landscape of clinical metabolomics, 3-Methylcrotonylglycine (3-MCG) serves as the definitive biomarker for 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency , the most common organic acidemia detected in newborn screening. While acylcarnitine profiling (specifically C5-OH) acts as the primary screen, it lacks specificity.[1] The absolute quantification of 3-MCG in urine or plasma via LC-MS/MS is the required confirmatory step.

This guide details the properties and application of 3-Methylcrotonylglycine-13C2,15N , the stable isotope-labeled internal standard (IS) of choice. By incorporating a +3 Da mass shift (


) on the glycine backbone, this analog eliminates the "cross-talk" often seen with deuterium-labeled standards (due to H/D exchange or chromatographic isotope effects), ensuring superior precision in quantitative mass spectrometry.

Chemical Identity & Structural Analysis

Nomenclature and Classification
  • Systematic Name:

    
    -(3-Methylbut-2-enoyl)glycine-13C2,15N
    
  • Synonyms:

    
    -Methylcrotonylglycine-13C2,15N; 3-MCG-13C2,15N
    
  • Chemical Class:

    
    -Acylglycines (Conjugate of an organic acid and glycine)
    
Structural Specifications

The molecule consists of a 3-methylcrotonyl (isopentenoyl) group amide-linked to a glycine moiety. In this specific isotopologue, the entire glycine segment is heavy-labeled.

PropertyUnlabeled 3-MCGLabeled 3-MCG-13C2,15N
Molecular Formula


Molecular Weight (Avg) 157.17 g/mol 160.15 g/mol
Monoisotopic Mass 157.0739 Da160.0776 Da
Mass Shift +3.0037 Da
pKa (Calculated) ~3.8 (Carboxylic acid)~3.8 (Negligible shift)
Solubility Water, Methanol, DMSOWater, Methanol, DMSO
Isotopic Labeling Topology

The stability of the label is paramount. The


 and 

atoms are located within the glycine backbone, which is chemically stable under standard extraction conditions. Unlike deuterium labels on the crotonyl chain (which can suffer from scrambling or metabolic exchange), the C/N backbone label is robust.

ChemicalStructure Crotonyl 3-Methylcrotonyl Group (Unlabeled) Amide Amide Bond (Stable) Crotonyl->Amide C-N Linkage Glycine Glycine Moiety (13C2, 15N Labeled) Amide->Glycine N-C Linkage

Figure 1: Structural topology of 3-Methylcrotonylglycine-13C2,15N showing the localization of heavy isotopes.

The Biological Context: 3-MCC Deficiency[1][2][3][4][5][6][7][8]

To understand the necessity of this standard, one must understand the pathology it detects. 3-MCC deficiency blocks the catabolism of Leucine.

Pathophysiological Mechanism
  • Leucine Catabolism: Leucine is degraded into isovaleryl-CoA, then 3-methylcrotonyl-CoA.

  • The Block: A defect in the MCCC1 or MCCC2 gene prevents the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.

  • The Shunt: Accumulated 3-methylcrotonyl-CoA is conjugated with glycine by glycine N-acyltransferase (GLYAT) , forming 3-Methylcrotonylglycine (3-MCG), which is excreted in urine.

MetabolicPathway Leucine Leucine Isovaleryl Isovaleryl-CoA Leucine->Isovaleryl MC_CoA 3-Methylcrotonyl-CoA Isovaleryl->MC_CoA Block X MC_CoA->Block MCG 3-METHYLCROTONYLGLYCINE (Diagnostic Marker) MC_CoA->MCG Detoxification Shunt MG_CoA 3-Methylglutaconyl-CoA Block->MG_CoA Blocked in 3-MCC Deficiency Glycine + Glycine (GLYAT Enzyme) Glycine->MCG

Figure 2: Leucine catabolism pathway illustrating the formation of 3-MCG due to the metabolic block at 3-MCC.

Analytical Application: LC-MS/MS Protocol

Senior Scientist Note: In clinical diagnostics, specificity is the currency of trust. While Flow Injection Analysis (FIA) is used for screening, Liquid Chromatography (LC) separation is mandatory for confirmation to separate 3-MCG from isobaric interferences like tiglylglycine.

Methodology Overview
  • Technique: Ultra-High Performance Liquid Chromatography - Tandem Mass Spectrometry (UHPLC-MS/MS).

  • Matrix: Urine (preferred for organic acids) or Plasma.[2]

  • Ionization Mode: Electrospray Ionization (ESI) – Negative Mode .

    • Why Negative? Acylglycines form stable

      
       ions with lower background noise compared to positive mode in complex urine matrices.
      
MS/MS Transitions (MRM)

The mass shift of +3 Da allows for clear spectral resolution.

CompoundPrecursor Ion (

)
Product Ion (

)
Loss/Fragment Identity
3-MCG (Analyte) 156.1 (

)
74.0Glycine moiety (

)
3-MCG-13C2,15N (IS) 159.1 (

)
77.0 Labeled Glycine moiety

Note: If analyzing in Positive Mode (


), the transitions would be 158 

83 (Analyte) and 161

83 (IS). Note that in positive mode, the fragment (crotonyl cation, m/z 83) is UNLABELED in both cases. This is less specific than negative mode where the fragment itself carries the label.
Experimental Workflow
  • Sample Prep:

    • Aliquot 50

      
      L Urine.
      
    • Add 10

      
      L Internal Standard Solution (3-MCG-13C2,15N at 100 
      
      
      
      M).
    • Add Urease (optional, to remove urea interference).

    • Dilute with Mobile Phase A (0.1% Formic Acid in Water).

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., HSS T3), 1.8

      
      m.
      
    • Gradient: 5% to 90% Methanol over 5 minutes.

    • Critical: 3-MCG elutes distinctly from Tiglylglycine (an isomer found in beta-ketothiolase deficiency).

  • Quantification:

    • Calculate Area Ratio:

      
      .
      
    • Quantify against a 6-point calibration curve.

Workflow Sample Patient Urine Sample IS_Add Add IS: 3-MCG-13C2,15N (Corrects for Matrix Effects) Sample->IS_Add Prep Dilution & Centrifugation IS_Add->Prep LC UHPLC Separation (C18 Column) Prep->LC MS MS/MS Detection (ESI-) MRM: 156->74 / 159->77 LC->MS Data Quantification (Area Ratio Calculation) MS->Data

Figure 3: Analytical workflow for the quantification of 3-MCG using the stable isotope dilution method.

Synthesis and Stability

Representative Synthetic Route

To ensure high isotopic purity (>99%), the synthesis typically follows a Schotten-Baumann reaction or mixed anhydride coupling.

  • Reagents: 3-Methylcrotonyl chloride + Glycine-13C2,15N.

  • Conditions: Basic aqueous media (NaOH) or organic solvent (DCM) with a base (TEA).

  • Purification: Recrystallization from water/ethanol or preparative HPLC.

Reaction:



Handling & Storage
  • Physical State: White to off-white crystalline powder.

  • Storage: -20°C, desiccated. Stable for >2 years if kept dry.

  • Solution Stability: Stock solutions in Methanol are stable for 6 months at -20°C. Aqueous working solutions should be prepared fresh or stored at 4°C for <1 week due to potential hydrolysis of the amide bond over extended periods.

References

  • Arnold, G. L., et al. (2008). "A Delphi-based consensus clinical practice protocol for the diagnosis and management of 3-methylcrotonyl CoA carboxylase deficiency." Molecular Genetics and Metabolism.

  • Gallardo, M. E., et al. (2001). "Molecular basis of 3-methylcrotonyl-CoA carboxylase deficiency." American Journal of Human Genetics.

  • Santa Cruz Biotechnology. "3-Methylcrotonylglycine-13C2,15N Product Specifications." SCBT Catalog.

  • PubChem. "3-Methylcrotonylglycine Compound Summary." National Library of Medicine.

  • American College of Medical Genetics (ACMG). "Newborn Screening ACT Sheet: 3-Methylcrotonyl-CoA Carboxylase Deficiency." ACMG Guidelines.

Sources

Technical Guide: Biomarker Identification & Analysis for 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency is an autosomal recessive disorder of leucine catabolism caused by variants in the MCCC1 or MCCC2 genes.[1][2][3] While historically considered a rare cause of metabolic crisis, expanded newborn screening (NBS) has revealed a high incidence of asymptomatic individuals and a unique phenomenon of "maternal 3-MCC deficiency" detected via infant screening. This guide provides a technical roadmap for the identification, quantification, and validation of biomarkers associated with 3-MCC deficiency, emphasizing the distinction between primary fetal defects and maternal confounding factors.

Metabolic Pathophysiology

To identify biomarkers, one must first understand the metabolic blockade. 3-MCC is a biotin-dependent mitochondrial enzyme responsible for the fourth step in leucine catabolism.[1]

The Enzymatic Block

Under normal conditions, 3-MCC carboxylates 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA .[1][4]

  • Cofactor: Biotin (Vitamin B7).

  • Structure: Heterododecameric enzyme consisting of α-subunits (MCCC1) and β-subunits (MCCC2).

Consequences of Deficiency: When 3-MCC activity is absent or reduced, 3-methylcrotonyl-CoA accumulates and is shunted into alternative metabolic pathways:

  • Hydration: Converted by crotonase to 3-hydroxyisovaleric acid (3-HIVA) .

  • Conjugation: Converted by glycine N-acyltransferase to 3-methylcrotonylglycine (3-MCG) .

  • Carnitine Esterification: Converted to 3-hydroxyisovalerylcarnitine (C5-OH) , which is exported into the blood.

Pathway Visualization

LeucineCatabolism Leucine Leucine KIC α-Ketoisocaproic Acid Leucine->KIC IVCoA Isovaleryl-CoA KIC->IVCoA MC_CoA 3-Methylcrotonyl-CoA IVCoA->MC_CoA MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA 3-MCC Enzyme (BLOCK) HIVA 3-Hydroxyisovaleric Acid (3-HIVA) [URINE] MC_CoA->HIVA Hydration (Crotonase) MCG 3-Methylcrotonylglycine (3-MCG) [URINE] MC_CoA->MCG Glycine Conjugation C5OH 3-Hydroxyisovalerylcarnitine (C5-OH) [BLOOD/DBS] MC_CoA->C5OH Carnitine Conjugation

Figure 1: Leucine catabolism pathway highlighting the 3-MCC enzymatic block and the diversion of substrates into diagnostic biomarkers.[1][2]

Primary Biomarker Profiling

The diagnostic utility of 3-MCC biomarkers depends on the biological matrix and the analytical technique employed.

Biomarker Matrix Table
BiomarkerAbbreviationMatrixDetection MethodDiagnostic UtilitySpecificity
3-Hydroxyisovalerylcarnitine C5-OHDried Blood Spot (DBS), PlasmaFIA-MS/MSPrimary Screening (NBS). High sensitivity.Moderate. Isobaric with other acylcarnitines; elevated in multiple disorders.
3-Hydroxyisovaleric Acid 3-HIVAUrineGC-MSConfirmatory. Elevated in metabolic crisis.Low. Can be elevated in ketoacidosis or biotin deficiency.[5][6]
3-Methylcrotonylglycine 3-MCGUrineGC-MSPathognomonic. The "gold standard" chemical marker.High. Specific to 3-MCC deficiency and Multiple Carboxylase Deficiency.[5][6][7][8][9][10]
Free Carnitine C0PlasmaFIA-MS/MSSecondary. Often low (Secondary Carnitine Deficiency).Low. Non-specific marker of metabolic stress.

Critical Note on C5-OH: In Tandem Mass Spectrometry (MS/MS), C5-OH is isobaric (same mass) with other compounds. It represents the sum of 3-hydroxyisovalerylcarnitine and 2-methyl-3-hydroxybutyrylcarnitine. Therefore, elevated C5-OH requires differential diagnosis to rule out Beta-Ketothiolase Deficiency and HMG-CoA Lyase Deficiency.[2][5][6][9]

Analytical Methodologies

This section details the experimental workflows for detecting these biomarkers.

Protocol A: Newborn Screening via FIA-MS/MS

Objective: High-throughput quantification of C5-OH in Dried Blood Spots (DBS).

  • Sample Preparation:

    • Punch a 3.2 mm disk from the DBS card into a 96-well plate.

    • Extraction: Add 100 µL of methanol containing stable isotope-labeled internal standards (IS).

    • Crucial Step: Use [D9]-C5-OH (deuterated 3-hydroxyisovalerylcarnitine) as the internal standard to correct for ion suppression and extraction efficiency.

    • Shake for 20 minutes at room temperature.

  • Derivatization (Optional but Common):

    • Evaporate methanol. Add 3M HCl in n-butanol. Incubate at 65°C for 15 min.

    • Why? Forms butyl esters, increasing ionization efficiency and sensitivity in positive ion mode.

  • Analysis (Flow Injection):

    • Inject into MS/MS (Triple Quadrupole).[11]

    • Scan Mode: Precursor Ion Scan (Parents of m/z 85) or Neutral Loss Scan.

    • Target Transition (Butyl Ester): Monitor m/z 374 (Precursor) → m/z 85 (Product).

  • Validation:

    • Calculate concentration using the ratio of analyte peak area to IS peak area.

    • Cut-off: Typically > 0.5 - 0.8 µM (lab-specific).

Protocol B: Confirmatory Urine Organic Acid Analysis (GC-MS)

Objective: Separation and identification of 3-HIVA and 3-MCG.

  • Sample Normalization:

    • Measure creatinine in urine. Adjust sample volume to equivalent creatinine load (e.g., 0.5 mg creatinine equivalent) to standardize results.

  • Oximation (Stabilization):

    • Add hydroxylamine hydrochloride. Incubate at 60°C for 30 min.

    • Why? Stabilizes keto-acids preventing thermal degradation/decarboxylation in the GC injector.

  • Extraction:

    • Acidify urine to pH < 2 using HCl.

    • Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate (3x).

    • Combine organic phases and dry over anhydrous sodium sulfate.

  • Derivatization (Silylation):

    • Evaporate ethyl acetate under nitrogen.[1]

    • Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS .

    • Incubate at 70°C for 30 minutes.

    • Mechanism:[12] Replaces active hydrogens (COOH, OH) with Trimethylsilyl (TMS) groups, making polar compounds volatile.

  • GC-MS Analysis:

    • Column: 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5ms), 30m length.

    • Temperature Ramp: 70°C (hold 2 min) → 4°C/min → 280°C.

    • Detection: Electron Impact (EI) ionization, Full Scan (m/z 50-550).

  • Interpretation:

    • 3-HIVA (di-TMS): Look for characteristic fragmentation pattern (large peaks at m/z 147, 117).

    • 3-MCG (di-TMS): Look for molecular ion and specific fragments (m/z 214, 199).

    • Self-Validation: The presence of both markers strongly suggests 3-MCC. Isolated 3-HIVA is inconclusive.

The Diagnostic Algorithm & Maternal Confounder

A unique feature of 3-MCC screening is that an infant's elevated C5-OH often reflects maternal deficiency. The placental transfer of carnitine species means the baby is "clearing" the mother's metabolites.

Differential Diagnosis Logic
  • Infant NBS Positive (High C5-OH).

  • Step 1: Repeat NBS and check Free Carnitine (C0).

  • Step 2: Analyze Infant Urine Organic Acids.[10]

    • If Positive (High 3-MCG): Infant has 3-MCC Deficiency.[3][4][5][6][7][8][10][13]

    • If Negative (Normal): Suspect Maternal Cause.[5]

  • Step 3: Analyze Maternal Urine/Blood.

    • If Mother has high 3-MCG/C5-OH: Maternal 3-MCC Deficiency (Baby is unaffected carrier).

DiagnosticAlgorithm Start NBS Result: Elevated C5-OH UrineTest Infant Urine Organic Acid Analysis Start->UrineTest Result1 High 3-MCG High 3-HIVA UrineTest->Result1 Result2 Normal Profile UrineTest->Result2 DiagInfant Diagnosis: Infant 3-MCC Deficiency Result1->DiagInfant SuspectMom Suspect Maternal Origin Result2->SuspectMom TestMom Test Mother: Urine OA & Plasma Acylcarnitine SuspectMom->TestMom DiagMom Diagnosis: Maternal 3-MCC Deficiency (Infant is Unaffected) TestMom->DiagMom Mother Positive DiagFalse False Positive / Other TestMom->DiagFalse Mother Negative

Figure 2: Diagnostic workflow distinguishing between infant and maternal 3-MCC deficiency.

Genomic Validation

Biochemical findings should be confirmed via molecular genetic testing.[13]

  • Gene Targets: MCCC1 (3q27.1) and MCCC2 (5q12-q13).[2][3]

  • Variant Types: Missense (most common), nonsense, and splicing variants.[4]

  • Genotype-Phenotype Correlation: Poor. Genotype does not reliably predict the severity of the metabolic crisis or whether the patient will remain asymptomatic.

  • Common Variant: MCCC1 c.1526delG is a founder mutation in the Faroe Islands, associated with a high incidence of the disorder.

References

  • GeneReviews® [Internet]. 3-Methylcrotonyl-CoA Carboxylase Deficiency. Available at: [Link]

  • American College of Medical Genetics (ACMG). Newborn Screening ACT Sheet: Elevated C5-OH Acylcarnitine.[5][6][8] Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. 3-Hydroxyisovaleric acid (Compound Summary). Available at: [Link]

  • Clinical Chemistry. Maternal 3-Methylcrotonyl-CoA Carboxylase Deficiency Detected by Newborn Screening. Available at: [Link]

  • Orphanet. 3-methylcrotonyl-CoA carboxylase deficiency.[3][14][5][6][7][8][10][15] Available at: [Link]

Sources

Technical Guide: Applications of Stable Isotope Labeled Glycine Conjugates in Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the critical role of stable isotope-labeled glycine conjugates in modern metabolomics, specifically within Targeted Metabolomics , Clinical Toxicology , and Pharmacokinetics . Glycine conjugation (N-acylglycination) is a fundamental Phase II detoxification pathway for carboxylic acids, including xenobiotics (e.g., benzoic acid) and endogenous metabolites (e.g., fatty acid oxidation intermediates, bile acids).

The precise quantification of these conjugates is essential for diagnosing Inborn Errors of Metabolism (IEMs), monitoring drug compliance, and mapping microbiome-host co-metabolism. This guide details the mechanistic basis of these pathways, the physics of stable isotope dilution mass spectrometry (IDMS), and provides rigorous, self-validating protocols for their analysis.

Part 1: Mechanistic Foundation

The Biochemistry of Glycine Conjugation

Glycine conjugation is an enzymatic reaction that increases the water solubility of carboxylic acids, facilitating their urinary excretion.[1] Two primary enzymes govern this process:

  • Glycine N-Acyltransferase (GLYAT): Localized in the mitochondria, GLYAT catalyzes the conjugation of glycine with acyl-CoA thioesters of small organic acids (e.g., isovaleryl-CoA, benzoyl-CoA).[2][3]

  • Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT): Localized in peroxisomes, BAAT conjugates glycine (and taurine) to bile acids (e.g., cholic acid).[1]

Pathway Visualization

The following diagram illustrates the generic pathway for acyl-CoA glycine conjugation, a critical target for metabolomic profiling.

GlycineConjugation Substrate Carboxylic Acid (e.g., Benzoic Acid) AcylCoA Acyl-CoA Intermediate Substrate->AcylCoA ATP -> AMP + PPi Conjugate N-Acylglycine (e.g., Hippuric Acid) AcylCoA->Conjugate CoA Free CoA AcylCoA->CoA Recycling Glycine Glycine (Endogenous) Glycine->Conjugate Enzyme1 Acyl-CoA Synthetase Enzyme1->AcylCoA Enzyme2 GLYAT / BAAT Enzyme2->Conjugate

Figure 1: Enzymatic pathway of glycine conjugation via GLYAT/BAAT. The formation of the N-acylglycine conjugate is the rate-limiting step for detoxification.

Part 2: The Role of Stable Isotopes in Quantification

The Physics of Isotope Dilution

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects (ion suppression or enhancement) can severely compromise quantitative accuracy. Stable isotope-labeled standards (SIS) act as the ultimate internal standard because they share the exact physicochemical properties (retention time, pKa, solubility) as the analyte but are distinguishable by mass (


).
Choice of Label: C/ N vs. Deuterium ( H)

While deuterated standards are common,


C and 

N labeled glycine conjugates are superior for high-precision metabolomics.
Feature

C /

N Labeled Glycine
Deuterated (

H) Glycine
Impact on Data
Chromatographic Effect Negligible shift. Co-elutes perfectly with analyte."Deuterium Effect": Can elute slightly earlier than analyte.High: Perfect co-elution ensures the IS experiences the exact same matrix suppression as the analyte.
Stability Extremely stable bond.Potential for H/D exchange in acidic solvents.Medium:

C ensures label integrity during extraction.
Cost Higher synthesis cost.Generally lower.Low: Cost is offset by data reliability.

Recommendation: For critical clinical biomarkers (e.g., Isovalerylglycine), utilize


-glycine conjugates to ensure absolute co-elution and ionization correction.

Part 3: Key Applications

Diagnosis of Inborn Errors of Metabolism (FAODs)

Mitochondrial Fatty Acid Oxidation Disorders (FAODs), such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, lead to the accumulation of specific acyl-CoAs.[1][2][4][5][6][7][8] These are shunted to the GLYAT pathway, forming diagnostic acylglycines.[1]

  • Biomarker: Hexanoylglycine (MCAD deficiency), Suberylglycine (MCAD/MADD).

  • Application: Targeted LC-MS/MS profiling of urine/plasma using labeled analogs (e.g., N-hexanoyl-[^{13}C_2, ^{15}N]-glycine) allows for the differentiation of false positives in newborn screening.

Bile Acid Profiling (Microbiome-Host Interaction)

Bile acids are conjugated with glycine (e.g., Glycocholic acid, GCA) in the liver. The ratio of glycine- to taurine-conjugated bile acids is a marker of liver function and microbiome status (bacterial hydrolases deconjugate these salts).

  • Protocol: Spike samples with labeled GCA (

    
    -GCA or 
    
    
    
    -GCA) prior to protein precipitation to correct for the significant ion suppression caused by phospholipids in plasma.
Drug Metabolism & Pharmacokinetics (DMPK)

Many carboxylic acid drugs (e.g., Aspirin


 Salicylic acid) are metabolized via glycine conjugation (Salicyluric acid).[1]
  • Flux Analysis: By dosing with

    
    C-labeled glycine and tracking the formation of labeled drug conjugates, researchers can determine the in vivo capacity of the GLYAT pathway, distinguishing between metabolic bottlenecks (enzyme saturation) and cofactor depletion (CoA sequestration).
    

Part 4: Experimental Protocol (Self-Validating System)

Workflow Overview

This protocol describes the targeted quantification of Acylglycines in urine using Isotope Dilution LC-MS/MS.

Workflow Step1 Sample Aliquot (50 µL Urine) Step2 Spike Internal Standard (13C2, 15N-Hexanoylglycine) Step1->Step2 Step3 Protein Precipitation / Extraction (MeOH + 0.1% Formic Acid) Step2->Step3 Step4 Centrifugation (15,000 x g, 10 min) Step3->Step4 Step5 LC-MS/MS Analysis (C18 Column, Neg Mode) Step4->Step5 Step6 Data Processing (Ratio: Analyte Area / IS Area) Step5->Step6

Figure 2: Standardized workflow for targeted acylglycine quantification using stable isotope dilution.

Detailed Methodology

Reagents:

  • Internal Standard (IS): Mix of labeled acylglycines (e.g.,

    
    -Isovalerylglycine, 
    
    
    
    -Hexanoylglycine) at 10 µM in Methanol.
  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH control).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[9]

Step-by-Step Procedure:

  • Preparation: Thaw urine samples on ice. Vortex for 10 seconds.

  • Spiking (The Critical Control): Add 20 µL of Internal Standard Mix to 50 µL of urine. Rationale: Adding IS before extraction corrects for extraction efficiency losses.

  • Extraction: Add 200 µL of ice-cold Methanol. Vortex vigorously for 30s.

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Injection: Transfer supernatant to an autosampler vial. Inject 5 µL onto the LC-MS/MS.

LC-MS/MS Conditions (Example for Sciex QTRAP / Agilent QQQ):

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100mm, 1.8µm.

  • Gradient: 0-1 min (5% B), 1-8 min (5%

    
     95% B), 8-10 min (95% B).
    
  • Ionization: Electrospray Ionization (ESI), Negative Mode (Acylglycines ionize strongly as [M-H]

    
    ).
    
Validation Criteria (Self-Check)
  • Linearity: Calibration curve (

    
    ) covering the physiological range (0.1 - 100 µM).
    
  • IS Response: The Coefficient of Variation (CV) of the Internal Standard peak area across all samples must be <15%. If >15%, it indicates significant matrix suppression or injection errors.

  • Retention Time: The shift between the Analyte and the Labeled IS must be <0.05 min.

Part 5: Data Analysis & Interpretation

MRM Transitions

To ensure specificity, set up Multiple Reaction Monitoring (MRM) transitions. The loss of the glycine moiety is a common fragmentation pathway.

AnalytePrecursor Ion (

)
Product Ion (

)
Internal StandardIS Precursor (

)
Hexanoylglycine 172.174.0 (Glycine)

-Hexanoylglycine
174.1
Suberylglycine 230.1172.1

-Suberylglycine
232.1
Glycocholic Acid 464.374.0

-Glycocholic Acid
468.3
Calculation

Quantification is performed using the Area Ratio :



Note: The Response Factor is derived from the calibration curve slope.

References

  • Clinical Applications of Acylglycine Analysis

    • Rinaldo, P., et al. "Acylcarnitine and acylglycine analysis." Current Protocols in Human Genetics (2008).
  • Glycine Conjugation Mechanisms (GLYAT)

    • Badenhorst, C.P., et al. "Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation." Expert Opinion on Drug Metabolism & Toxicology (2014).
  • Bile Acid Quantification Protocols

    • Bathena, S.P., et al. "Liquid chromatography-mass spectrometry of bile acids.
  • Stable Isotope Dilution in Metabolomics

    • Stout, S.J., et al. "Stable isotope dilution LC-MS for quantitative biomarker analysis." Bioanalysis (2010).[9]

Sources

3-Methylcrotonylglycine-13C2,15N molecular weight and isotopic distribution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Methylcrotonylglycine-13C2,15N in Metabolic Profiling

Executive Summary & Clinical Significance

3-Methylcrotonylglycine (3-MCG) is a critical diagnostic biomarker for 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency , an autosomal recessive disorder of leucine catabolism.[1] While newborn screening (NBS) primarily targets 3-hydroxyisovalerylcarnitine (C5-OH) in dried blood spots, 3-MCG quantification in urine is the definitive confirmatory test to rule out false positives (often caused by maternal 3-MCC deficiency).

The stable isotope-labeled standard, 3-Methylcrotonylglycine-13C2,15N , is engineered to serve as an Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS). By incorporating stable isotopes (


 and 

) into the glycine moiety, this molecule provides a distinct mass shift (+3 Da) that eliminates ionization suppression effects and ensures precise quantification in complex biological matrices like urine and plasma.

Physicochemical Properties & Isotopic Architecture

To ensure analytical rigor, researchers must understand the exact mass differences between the endogenous analyte and the labeled standard. The labeling strategy typically targets the glycine backbone, as this module is synthetically accessible and stable.

Molecular Specifications
PropertyUnlabeled Analyte (Endogenous)Labeled Standard (Internal Standard)
Chemical Name N-(3-Methylcrotonyl)glycineN-(3-Methylcrotonyl)glycine-13C2,15N
CAS Number 33008-07-02483829-95-2 (varies by vendor)
Molecular Formula


Monoisotopic Mass 157.0739 Da 160.0777 Da
Mass Shift (

)
+3.0038 Da
pKa (Predicted) ~3.8 (Carboxylic acid)~3.8
Isotopic Purity Considerations

For high-sensitivity assays, the Isotopic Enrichment (Atom %) is critical.

  • Requirement:

    
     enrichment for both 
    
    
    
    and
    
    
    .
  • Why: Incomplete enrichment leads to "crosstalk" (M+2 or M+1 signal) that interferes with the endogenous analyte channel, artificially inflating patient results.

Metabolic Pathway & Mechanism

Understanding the biological origin of 3-MCG is essential for interpreting data. 3-MCG accumulates when the enzyme 3-Methylcrotonyl-CoA Carboxylase (3-MCC) fails to convert 3-Methylcrotonyl-CoA into 3-Methylglutaconyl-CoA.[2] The accumulated substrate is then conjugated with glycine by Glycine N-Acyltransferase (GLYAT) .

LeucineCatabolism Leu Leucine KIC α-Ketoisocaproate Leu->KIC IVCoA Isovaleryl-CoA KIC->IVCoA MCCoA 3-Methylcrotonyl-CoA IVCoA->MCCoA Acyl-CoA DH Block X MCCoA->Block 3-MCC Enzyme (Deficiency) MCG 3-Methylcrotonylglycine (3-MCG) MCCoA->MCG GLYAT (Glycine Conjugation) HIVA 3-Hydroxyisovaleric Acid MCCoA->HIVA Hydratase MGCoA 3-Methylglutaconyl-CoA Block->MGCoA

Figure 1: The metabolic block in Leucine catabolism leading to 3-MCG accumulation.[2] The red path indicates the diversion utilized for diagnosis.

Analytical Workflow: LC-MS/MS Implementation

The following parameters are optimized for a Triple Quadrupole (QqQ) Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Mass Transitions (MRM)

We recommend monitoring the transition from the protonated precursor to the acylium ion (loss of glycine) or the glycine fragment, depending on the background noise in your specific matrix.

AnalytePolarityPrecursor (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
3-MCG (Unlabeled) Positive (+)158.1 57.1 (Acyl chain)74.0 (Glycine)15 - 20
3-MCG-13C2,15N Positive (+)161.1 57.1 (Acyl chain)77.0 (Labeled Glycine)15 - 20

Note: If the label is on the Glycine moiety (


-Glycine), the acyl chain fragment (m/z 57) remains unlabeled. This provides a clean transition where the precursor shifts (+3) but the product remains common, or the product shifts (+3) if monitoring the glycine fragment.
Chromatographic Separation

Acylglycines are polar organic acids. Reverse-phase chromatography (C18) is standard, but retention can be poor without acidification.

  • Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5-8 minutes.

  • Critical Quality Attribute: 3-MCG must be chromatographically resolved from Tiglylglycine (an isomer, 2-methylcrotonylglycine), which has the same mass (157 Da) but different clinical significance (Beta-Ketothiolase Deficiency).

Experimental Protocol: Urine Organic Acid Quantification

Objective: Quantify 3-MCG in urine using Isotope Dilution LC-MS/MS. Sample Type: Spontaneous Urine (normalized to Creatinine).

Reagents:
  • Internal Standard Solution: Dissolve 3-Methylcrotonylglycine-13C2,15N in 50:50 Methanol:Water to a concentration of 10 µM.

  • Extraction Solvent: Acetonitrile (LC-MS Grade).

Step-by-Step Methodology:
  • Sample Preparation:

    • Thaw urine samples at room temperature and vortex for 10 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to remove particulates.

  • Internal Standard Addition:

    • Transfer 50 µL of urine supernatant to a clean microcentrifuge tube.

    • Add 10 µL of Internal Standard Solution (10 µM).

    • Rationale: Early addition of IS corrects for extraction efficiency and pipetting errors.

  • Protein Precipitation / Extraction:

    • Add 200 µL of cold Acetonitrile.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 10 minutes (precipitates salts and residual proteins).

    • Centrifuge at 14,000 x g for 10 minutes.

  • Drying & Reconstitution:

    • Transfer 200 µL of the supernatant to a glass vial.

    • Evaporate to dryness under a gentle stream of Nitrogen (

      
      ) at 40°C.
      
    • Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

    • Note: Ensure the residue is fully dissolved; acylglycines can adhere to glass.

  • LC-MS/MS Analysis:

    • Inject 5 µL into the LC-MS/MS system.

    • Monitor transitions 158.1

      
       57.1 and 161.1 
      
      
      
      57.1.
Data Analysis Logic:


Result is typically reported as mmol/mol Creatinine.[3]

Troubleshooting & Validation

  • Interference: If the peak for 3-MCG is split or broad, check for Tiglylglycine . Tiglylglycine usually elutes slightly earlier than 3-MCG on a standard C18 column.

  • Sensitivity: If signal is low, consider Butylation . Derivatizing with n-Butanol/HCl (3N) at 65°C for 15 minutes converts the carboxylic acid to a butyl ester.

    • New Masses: Unlabeled = 213 Da; Labeled = 216 Da.

    • Benefit: Increases hydrophobicity and ionization efficiency (10-50x signal boost).

Workflow Sample Urine Sample (50 µL) IS_Add Add IS: 3-MCG-13C2,15N (Correction Factor) Sample->IS_Add Precip Precipitation (Acetonitrile, -20°C) IS_Add->Precip Centrifuge Centrifuge (14,000 x g) Precip->Centrifuge Dry Evaporate ($N_2$) & Reconstitute Centrifuge->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data

Figure 2: Analytical workflow for the extraction and quantification of 3-MCG from urine.

References

  • Arnold, G. L., et al. (2012).[4] "Outcome of infants diagnosed with 3-methyl-crotonyl-CoA-carboxylase deficiency by newborn screening." Molecular Genetics and Metabolism. Link

  • Sweetman, L., & Williams, J. C. (2001). "Branched Chain Organic Acidurias." The Metabolic and Molecular Bases of Inherited Disease. Link

  • Santa Cruz Biotechnology. "3-Methylcrotonylglycine-13C2,15N Product Analysis." SCBT Catalog. Link

  • Orphanet. "3-methylcrotonyl-CoA carboxylase deficiency."[5] Orpha.net Disease Definition. Link

  • Clinical and Laboratory Standards Institute (CLSI). "NBS04: Newborn Screening by Tandem Mass Spectrometry." CLSI Guidelines. Link

Sources

Technical Guide: Significance of 3-Methylcrotonylglycine (3-MCG) in Newborn Screening

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, detection, and clinical interpretation of 3-Methylcrotonylglycine (3-MCG) within the context of newborn screening (NBS).

Content Type: Technical Reference & Protocol Guide Audience: Research Scientists, Clinical Biochemists, Drug Development Professionals

Executive Summary

3-Methylcrotonylglycine (3-MCG) is the diagnostic hallmark of 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency , an inborn error of leucine catabolism.[1][2][3] While newborn screening (NBS) programs typically utilize 3-hydroxyisovalerylcarnitine (C5-OH) as the primary surrogate marker in dried blood spots (DBS), 3-MCG levels are the definitive metric for confirming diagnosis and—crucially—distinguishing between proband disease and the frequent confounding factor of maternal 3-MCC deficiency .

This guide examines the biochemical provenance of 3-MCG, the analytical protocols for its quantification, and its complex role in distinguishing "chemical phenotypes" from pathogenic disease states.

Biochemical Mechanism & Pathophysiology[2][4][5][6]

The Leucine Catabolism Pathway

3-MCC is a biotin-dependent mitochondrial enzyme composed of two subunits (MCCC1 and MCCC2). It catalyzes the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA .

When 3-MCC activity is deficient:

  • Substrate Accumulation: 3-Methylcrotonyl-CoA accumulates.

  • Alternative Metabolism: The accumulated substrate is shunted into alternative pathways:

    • Hydration by enoyl-CoA hydratase (crotonase) yields 3-hydroxyisovaleric acid (3-HIVA) .

    • Conjugation with glycine by glycine N-acyltransferase yields 3-Methylcrotonylglycine (3-MCG) .

Visualization: The Metabolic Block

The following diagram illustrates the leucine catabolism pathway and the specific diversion leading to 3-MCG production.

LeucinePathway cluster_enzymes Enzymatic Steps Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Isovaleryl Isovaleryl-CoA KIC->Isovaleryl MC_CoA 3-Methylcrotonyl-CoA Isovaleryl->MC_CoA Isovaleryl-CoA Dehydrogenase HIVA 3-Hydroxyisovaleric Acid (3-HIVA) MC_CoA->HIVA Hydration (Crotonase) MCG 3-Methylcrotonylglycine (3-MCG) MC_CoA->MCG Glycine Conjugation MCC_Enzyme 3-MCC Enzyme (Deficiency Block) MC_CoA->MCC_Enzyme MG_CoA 3-Methylglutaconyl-CoA MCC_Enzyme->MG_CoA Blocked in Deficiency

Figure 1: Leucine catabolism pathway showing the 3-MCC enzymatic block and the diversion of substrates to 3-MCG and 3-HIVA.

Screening Methodology: From C5-OH to 3-MCG

A critical distinction in NBS is that 3-MCG is rarely the primary screen . The primary screen detects the acylcarnitine profile.[4][5][6]

Primary Screen: C5-OH Acylcarnitine[6]
  • Analyte: 3-Hydroxyisovalerylcarnitine (C5-OH).[1][3][7][8]

  • Method: Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS).

  • Limitation: C5-OH is non-specific. Elevations occur in:

    • 3-MCC Deficiency (Primary target).[1][2][3][9][5][7][8][10][11][12][13]

    • Maternal 3-MCC Deficiency (False positive for infant).[10]

    • Holocarboxylase Synthetase (HCS) Deficiency.[11][13]

    • Biotinidase Deficiency.[13]

    • 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency.[11][13]

Second-Tier & Confirmatory Testing: The Role of 3-MCG

Because C5-OH is non-specific, 3-MCG quantification is the requisite step to confirm 3-MCC deficiency. This is traditionally done via Urine Organic Acid analysis (GC-MS), but modern LC-MS/MS methods now allow for specific acylglycine analysis in DBS.

Experimental Protocol: LC-MS/MS Quantification of 3-MCG in DBS

Note: This protocol is synthesized from current high-sensitivity metabolomics workflows (e.g., Ten Brink et al.) for second-tier screening.

Objective: Quantify 3-MCG directly from Dried Blood Spots to reduce false-positive referrals.

Materials:

  • 3.2 mm DBS punch.[3]

  • Internal Standard:

    
    -Acetylglycine or 
    
    
    
    -3-Methylcrotonylglycine.
  • Mobile Phase A: 0.1% Formic acid in

    
    .
    
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Workflow:

  • Extraction:

    • Punch one 3.2 mm DBS into a 96-well plate.

    • Add 100 µL Methanol containing Internal Standards.

    • Shake for 20 mins at ambient temperature.

    • Evaporate supernatant to dryness under

      
       stream (40°C).
      
  • Derivatization (Butylation):

    • Rationale: Improves ionization efficiency and chromatographic separation of isobaric acylglycines.

    • Add 60 µL n-Butanol/HCl (3N).

    • Incubate at 65°C for 15 minutes.

    • Evaporate to dryness.

    • Reconstitute in 100 µL Mobile Phase A:B (80:20).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).

    • Mode: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • 3-MCG-Butyl: m/z 214 > 158 (Quantifier), 214 > 57 (Qualifier).

  • Data Interpretation:

    • Normal Range: < 0.5 µM (varies by lab).

    • Pathologic: > 2.0 µM usually indicates 3-MCC deficiency.

The Maternal Confounder: A Diagnostic Algorithm

One of the most unique aspects of 3-MCC screening is the high detection rate of asymptomatic maternal deficiency . Carnitine species (C5-OH) and organic acids (3-HIVA) can cross the placenta from mother to fetus, causing the newborn to screen positive despite having normal genotype and enzyme activity.

Differentiating Maternal vs. Fetal Cases
  • Fetal (True Positive): High C5-OH, High 3-MCG in infant urine/blood. Infant genotype: Homozygous/Compound Het.

  • Maternal (False Positive for Infant): High C5-OH in infant (transferred), Low Free Carnitine (C0) in infant (maternal depletion). Infant urine 3-MCG normalizes over time; Maternal urine 3-MCG is high.

DiagnosticTree Start NBS Result: Elevated C5-OH CheckC0 Check Free Carnitine (C0) in DBS Start->CheckC0 LowC0 Low C0 (< 10 µM) CheckC0->LowC0 NormalC0 Normal C0 CheckC0->NormalC0 SuspectMaternal Suspect Maternal 3-MCC Deficiency LowC0->SuspectMaternal SuspectProband Suspect Proband Deficiency NormalC0->SuspectProband Action1 Action: Test Maternal Urine for 3-MCG & 3-HIVA SuspectMaternal->Action1 Action2 Action: Test Infant Urine for 3-MCG SuspectProband->Action2 DiagnosisMat Diagnosis: Maternal 3-MCC Action1->DiagnosisMat Maternal 3-MCG High DiagnosisProb Diagnosis: Infant 3-MCC Action2->DiagnosisProb Infant 3-MCG High

Figure 2: Diagnostic algorithm for distinguishing Proband vs. Maternal 3-MCC deficiency based on C5-OH and Free Carnitine levels.

Clinical Significance & Drug Development Implications

The "Non-Disease" Debate

Data from NBS programs (particularly in New York and the Netherlands) suggests that the incidence of 3-MCC deficiency is much higher than clinically predicted (approx. 1:36,000), yet the vast majority of identified individuals remain asymptomatic.

  • Implication: 3-MCG levels correlate with the metabolic block but poorly with clinical severity. High 3-MCG does not guarantee a metabolic crisis.

Relevance for Drug Development

For professionals developing therapies for organic acidemias:

  • Biomarker Validity: 3-MCG is a robust pharmacodynamic biomarker. Any therapeutic intervention (e.g., mRNA therapy, enzyme replacement) should demonstrate a reduction in 3-MCG.

  • Clinical Endpoints: Because the "natural history" is often benign, using clinical outcomes (e.g., "prevention of crisis") as a primary endpoint is statistically difficult due to low event rates.

  • Surrogate Endpoints: Regulatory bodies may accept reduction of toxic metabolites (3-MCG, C5-OH) as surrogate endpoints if the mechanism of toxicity (mitochondrial dysfunction via acyl-CoA accumulation) is established.

Quantitative Data Summary
ParameterHealthy Neonate3-MCC Deficiency (Proband)Maternal 3-MCC (In Infant Sample)
C5-OH (DBS) < 0.6 µM> 1.5 - 10 µM> 1.0 - 5.0 µM
Free Carnitine (C0) 20 - 50 µMNormal or LowOften Very Low (< 10 µM)
Urine 3-MCG Absent / TraceGrossly Elevated Normalizes (after washout)
Urine 3-HIVA Absent / TraceElevatedNormalizes

References

  • Wadsworth Center, New York State Department of Health. (n.d.). Screened Disorders: 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC).[1][3][9][5][7][8][6][10][11][13] Retrieved from [Link][13]

  • Orphanet. (2020). 3-methylcrotonyl-CoA carboxylase deficiency.[1][2][9][5][7][8][6][10][11][14][15] Retrieved from [Link]

  • National Institutes of Health (NIH) - PMC. (2014). Asymptomatic maternal 3-methylcrotonylglycinuria detected by her unaffected baby's neonatal screening test.[12][15] Retrieved from [Link]

  • Ten Brink, H. J., et al. (2012). A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry.
  • Kansas Department of Health and Environment. (n.d.). 3MCC Deficiency - Newborn Screening & Surveillance.[1][2][9][5][7][8][6][10][11][12][14] Retrieved from [Link]

Sources

Methodological & Application

LC-MS/MS protocol for 3-Methylcrotonylglycine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Quantification of 3-Methylcrotonylglycine in Urine by LC-MS/MS

Introduction & Clinical Significance

3-Methylcrotonylglycine (3-MCG) is a critical diagnostic metabolite associated with 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency , an autosomal recessive disorder of leucine catabolism.[1] While often identified via newborn screening (NBS) using dried blood spots (as 3-hydroxyisovalerylcarnitine), definitive confirmation requires the quantification of organic acids, specifically 3-MCG, in urine.

The Analytical Challenge: Isomeric Interference The primary technical hurdle in 3-MCG quantification is the presence of Tigloylglycine (TG) . TG is a structural isomer (C7H11NO3, MW 157.17) arising from isoleucine catabolism (specifically beta-ketothiolase deficiency). Because 3-MCG and TG share the same precursor mass and similar fragmentation patterns, chromatographic resolution is non-negotiable . Failure to separate these isomers can lead to false-positive diagnoses of 3-MCC deficiency or misdiagnosis of beta-ketothiolase deficiency.

This protocol details a robust, self-validating LC-MS/MS workflow using a "Dilute-and-Shoot" approach, prioritizing the baseline separation of 3-MCG and TG.

Experimental Workflow

The following diagram outlines the logical flow of the protocol, emphasizing the critical decision points for quality control.

G Sample Urine Sample (Stored at -20°C) Thaw Thaw & Vortex (Room Temp) Sample->Thaw IS_Add Add Internal Standard (3-MCG-d2) Thaw->IS_Add Dilution Dilution (1:10) Mobile Phase A IS_Add->Dilution Centrifuge Centrifugation 15,000 x g, 10 min Dilution->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantification & Isomer Check MS->Data

Figure 1: End-to-end workflow for 3-MCG quantification. Note the specific centrifugation step to remove particulates from the urine matrix.

Materials & Reagents

  • Standards:

    • 3-Methylcrotonylglycine (Sigma-Aldrich or equivalent).

    • Tigloylglycine (for resolution testing).

  • Internal Standard (IS):

    • Primary Recommendation: N-(3-Methylcrotonyl)glycine-d2 or -13C2.

    • Alternative: N-Isovalerylglycine-d9 (acceptable if specific IS is unavailable, but retention time matching must be precise).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.

Sample Preparation (Dilute-and-Shoot)

This method utilizes a minimal-preparation approach to maintain high throughput while protecting the MS interface via high-speed centrifugation.

  • Thawing: Thaw urine samples at room temperature. Vortex vigorously for 10 seconds to resuspend any precipitates.

  • IS Addition: Transfer 50 µL of urine into a 1.5 mL Eppendorf tube. Add 10 µL of Internal Standard working solution (10 µg/mL in MeOH).

  • Dilution: Add 440 µL of Mobile Phase A (0.1% Formic Acid in Water).

    • Note: Diluting with Mobile Phase A ensures the sample solvent strength is weak, preventing "solvent effect" peak broadening for early eluters.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial with a glass insert.

Liquid Chromatography (LC) Conditions

  • System: UHPLC System (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18.

    • Why this column? The HSS T3 technology is specifically designed to retain polar organic molecules better than standard C18, which is crucial for resolving the isomeric pair.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mobile Phases:

  • A: Water + 0.1% Formic Acid.[2][3]

  • B: Acetonitrile + 0.1% Formic Acid.[2][4]

Gradient Program:

Time (min)% Mobile Phase BEvent
0.001%Initial Hold (Loading)
1.001%Begin Elution
6.0030%Isomer Separation Window
7.0095%Column Wash
8.5095%Wash Hold
8.601%Re-equilibration
11.001%End of Run

Expert Insight: The shallow gradient between 1.0 and 6.0 minutes is engineered to maximize the selectivity factor (


) between 3-MCG and Tigloylglycine. Typically, 3-MCG elutes first , followed by Tigloylglycine.

Mass Spectrometry (MS/MS) Conditions

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][4][5]

  • Detection: Multiple Reaction Monitoring (MRM).[2][4][5][6]

  • Source Parameters (Typical):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 500°C

    • Gas Flow: 1000 L/hr

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Purpose
3-MCG 158.176.0 2518Quantifier (Glycine)
3-MCG 158.1112.12512Qualifier (Loss of H2O+CO)
Tigloylglycine 158.176.02518Monitor for Resolution
3-MCG-d2 (IS) 160.178.02518Internal Standard

Note: The transition 158->76 corresponds to the protonated glycine moiety (


), a common fragment for all acylglycines.

Method Validation & Quality Assurance

To ensure "Trustworthiness" (Part 2 of requirements), the method must be validated against FDA/EMA bioanalytical guidelines.

A. Linearity & Range

  • Range: 0.5 µg/mL to 100 µg/mL.

  • Curve: 6-point calibration curve, weighted (1/x²).

  • Acceptance: r² > 0.995; back-calculated standards within ±15%.

B. Isomer Resolution Test (System Suitability)

  • Requirement: Inject a mixture of 3-MCG and Tigloylglycine standard at the beginning of every batch.

  • Criterion: Baseline resolution (

    
    ) is mandatory. If peaks overlap (valley height > 10% of peak height), the gradient must be adjusted (flattened) before running samples.
    

C. Matrix Effects

  • Since urine is a variable matrix, monitor the Internal Standard Response . A drop in IS area >50% compared to neat standards indicates significant ion suppression.

  • Correction: If suppression occurs, increase the dilution factor to 1:20 or 1:50.

References

  • Arnold, G. L., et al. (2008). "A Delphi-based consensus clinical practice protocol for the diagnosis and management of 3-methylcrotonyl CoA carboxylase deficiency." Molecular Genetics and Metabolism. Link

  • Costa, C. G., et al. (2000). "Quantitative analysis of urinary acylglycines for the diagnosis of beta-ketothiolase deficiency using GC-MS and HPLC-MS." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Kuhara, T. (2001). "Diagnosis of inborn errors of metabolism using filter paper urine, urease treatment, isotope dilution and gas chromatography–mass spectrometry." Journal of Chromatography B. Link

  • Pitt, J. J. (2009). "Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry." The Clinical Biochemist Reviews. Link

Sources

Application Note: Quantitative Analysis of 3-Methylcrotonylglycine (3-MCG) in Biological Matrices Using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the quantification of 3-Methylcrotonylglycine (3-MCG) in Dried Blood Spots (DBS) and Urine using 3-Methylcrotonylglycine-13C2,15N as an Internal Standard (IS). 3-MCG is a critical diagnostic biomarker for 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency.[1] This guide prioritizes the elimination of matrix effects and ionization suppression through the use of a heavy stable isotope with a +3 Da mass shift, ensuring high specificity and accuracy in clinical research and drug development workflows.

Introduction & Clinical Significance

The Biomarker: 3-Methylcrotonylglycine

3-Methylcrotonylglycine (3-MCG) is an N-acylglycine conjugate produced when the leucine catabolism pathway is compromised.[1][2] Specifically, a deficiency in the enzyme 3-Methylcrotonyl-CoA Carboxylase (3-MCC) prevents the conversion of 3-Methylcrotonyl-CoA to 3-Methylglutaconyl-CoA.[1][3] Consequently, the accumulated substrate is conjugated with glycine by glycine N-acylase to form 3-MCG, which is excreted in urine and blood.

The Necessity of the 13C2,15N Internal Standard

In LC-MS/MS analysis, particularly with complex matrices like DBS or urine, "matrix effects" (ion suppression or enhancement) can severely compromise quantitation.

  • Why 13C2,15N? This isotopologue provides a mass shift of +3 Da relative to the endogenous analyte.[4] Unlike Deuterium (D) labeled standards, Carbon-13 and Nitrogen-15 labels are non-exchangeable and chemically stable, preventing label loss during extraction or storage.

  • Co-elution: The IS co-elutes perfectly with the analyte, experiencing the exact same ionization environment at the electrospray source, thereby correcting for any signal fluctuation in real-time.

Metabolic Pathway Context

The following diagram illustrates the block in Leucine catabolism leading to 3-MCG accumulation.

LeucinePathway Leucine Leucine Isovaleryl Isovaleryl-CoA Leucine->Isovaleryl  Multiple Steps MC_CoA 3-Methylcrotonyl-CoA Isovaleryl->MC_CoA  Isovaleryl-CoA Dehydrogenase MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA  3-MCC Enzyme (BLOCKAGE) MCG 3-Methylcrotonylglycine (ACCUMULATES) MC_CoA->MCG  Glycine N-Acylase (+ Glycine)

Figure 1: Leucine catabolism pathway showing the metabolic block at 3-MCC leading to the secondary formation of 3-Methylcrotonylglycine.[1][3]

Experimental Methodology

Materials & Reagents
  • Analyte: 3-Methylcrotonylglycine (Authentic Standard).[4]

  • Internal Standard: 3-Methylcrotonylglycine-13C2,15N (98%+ isotopic purity).[4]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

  • Matrix: Dried Blood Spots (DBS) on Whatman 903 cards or Urine (creatinine normalized).

Internal Standard Preparation (Stock & Working)
  • Master Stock (1 mg/mL): Dissolve 1 mg of 3-Methylcrotonylglycine-13C2,15N in 1 mL of 50:50 MeOH:H2O. Store at -20°C.

  • Working IS Solution (IS-WS): Dilute Master Stock to 500 ng/mL in Methanol. This solution acts as the extraction solvent, ensuring the IS is added at the very first step of sample handling to correct for recovery losses.

Sample Preparation Protocol (DBS Extraction)

This protocol utilizes a "protein precipitation" approach suitable for high-throughput screening.

  • Punch: Punch a 3.2 mm diameter disc from the DBS card into a 96-well plate.

  • IS Addition: Add 100 µL of Working IS Solution (500 ng/mL in MeOH) to each well.

  • Extraction: Seal plate and shake at 600 rpm for 45 minutes at room temperature.

  • Transfer: Transfer the supernatant to a clean 96-well plate.

  • Evaporation (Optional): For higher sensitivity, dry under N2 gas at 40°C and reconstitute in 50 µL Mobile Phase A. For routine screening, inject supernatant directly.

Analytical Workflow Diagram

Workflow Sample DBS Punch (3.2 mm) Extraction Add IS (13C2,15N) in Methanol Sample->Extraction Shake Extract 45 min @ 600rpm Extraction->Shake Transfer Transfer Supernatant Shake->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Data Quantitation (Ratio Analyte/IS) LCMS->Data

Figure 2: Step-by-step extraction and analysis workflow ensuring IS integration at the earliest phase.

LC-MS/MS Conditions

Chromatography (LC)

Separation is critical to distinguish 3-MCG from its structural isomer, Tiglylglycine , which originates from the isoleucine pathway.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
0.5 5 Loading
3.0 60 Linear Gradient
3.1 95 Wash
4.0 95 Hold
4.1 5 Re-equilibration

| 5.5 | 5 | End Run |

Mass Spectrometry (MS/MS)

Operate in Negative Electrospray Ionization (ESI-) mode. N-acylglycines ionize efficiently in negative mode, forming [M-H]⁻ ions.

  • Source Temp: 450°C

  • Capillary Voltage: 2.5 kV

  • Desolvation Gas: 800 L/hr

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Type
3-MCG 156.1 [M-H]⁻ 74.0 (Glycine) 20 15 Quantifier
3-MCG 156.1 [M-H]⁻ 112.1 (Loss CO2) 20 12 Qualifier

| IS (13C2,15N) | 159.1 [M-H]⁻ | 77.0 (Labeled Gly)* | 20 | 15 | Internal Std |

*Note: The product ion 77.0 assumes the 13C2,15N label is located on the glycine moiety, which is standard for this synthesis. If the label is on the acyl chain, the product ion would remain 74.0, and the precursor would shift. Verify Certificate of Analysis.

Validation & Quality Assurance

Linearity & Range

Construct a calibration curve spanning 0.5 µM to 100 µM .

  • Curve Fit: Linear regression with 1/x weighting.

  • Acceptance: r² > 0.995.

Matrix Effect Assessment (The IS Role)

To validate the efficacy of the IS, perform a Post-Column Infusion experiment:

  • Infuse the analyte and IS continuously into the MS source.

  • Inject a blank extracted matrix (DBS extract) via the LC.

  • Observation: You will likely see a dip in signal at the retention time of phospholipids.

  • Validation: The ratio of Analyte/IS signal should remain constant even if the absolute intensity drops. If the traces overlay perfectly, the IS is valid.

Specificity (Isomer Separation)

Ensure baseline resolution between 3-Methylcrotonylglycine (RT ~2.1 min) and Tiglylglycine (RT ~2.3 min). Failure to separate these will lead to false positives for 3-MCC deficiency.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Recovery Incomplete extraction from filter paper.Increase shaking time or use heated extraction (37°C). Ensure buffers are not precipitating the IS.
Non-Linear Calibration Saturation of detector.Dilute samples or use a less abundant isotope transition (e.g., 13C1 isotope) for high concentrations.
RT Shift pH fluctuation in Mobile Phase.Freshly prepare 0.1% Formic Acid. Check column equilibration time.
High Background Contamination or Carryover.Run blank injections (MeOH) between high samples. Clean the injection needle/port.

References

  • American College of Medical Genetics (ACMG). "Newborn Screening ACT Sheet: 3-Methylcrotonyl-CoA Carboxylase Deficiency." ACMG, 2022.[5] [Link]

  • Gallardo, M.E., et al. "The molecular basis of 3-methylcrotonylglycinuria, a disorder of leucine catabolism." American Journal of Human Genetics, 2001.[6] [Link]

  • Struys, E.A., et al. "Determination of N-acylglycines in urine by liquid chromatography–tandem mass spectrometry." Journal of Chromatography B, 2013. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). "NBS04: Newborn Screening by Tandem Mass Spectrometry." CLSI Guidelines, 2017. [Link]

Sources

Isotope dilution mass spectrometry methods for organic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Isotope Dilution Mass Spectrometry (IDMS) Methods for the Accurate Quantification of Organic Acids

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise quantification of organic acids—central nodes in energy metabolism, microbial activity, and cellular signaling—is critical for advancing research in oncology, immunology, and drug development.[1][2] However, their polar nature, structural similarities, and often low physiological concentrations present significant analytical challenges.[3][4] Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard methodology, providing unparalleled accuracy and precision by mitigating issues of sample loss and matrix-induced ionization variability.[5][6] This guide provides a comprehensive overview of the principles of IDMS, a detailed protocol for its application to organic acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and expert insights into building a robust, self-validating analytical system.

The Principle and Power of Isotope Dilution

Isotope Dilution Mass Spectrometry is an analytical technique that achieves highly accurate quantification by using a stable isotope-labeled (SIL) analogue of the analyte as an internal standard (IS).[7] The core principle is simple yet powerful: a known quantity of the SIL-IS, which is chemically identical to the target analyte but physically distinguishable by its higher mass, is added to the sample at the very beginning of the workflow.[6][8]

Causality: Because the SIL-IS and the endogenous analyte are chemically indistinguishable, they behave identically during every subsequent step—extraction, derivatization, chromatography, and ionization.[6][9] Any sample loss or variation in analytical response will affect both compounds to the same degree. The mass spectrometer, however, can differentiate them based on their mass-to-charge (m/z) ratio. Therefore, by measuring the final ratio of the native analyte to the SIL-IS, we can precisely calculate the initial amount of the analyte in the sample, effectively nullifying any variations introduced during sample processing or analysis.[5] This makes the method inherently self-correcting and exceptionally robust.

G Core Principle of Isotope Dilution Mass Spectrometry cluster_ms Mass Spectrometry Detection A Analyte (Unknown Amount) A_loss Analyte (Some Loss) A->A_loss B Matrix B_effect Matrix (Causes Suppression/ Enhancement) B->B_effect IS SIL-IS (Known Amount) IS_loss SIL-IS (Same Loss) IS->IS_loss MS Measure Peak Area Ratio (Analyte / SIL-IS) A_loss->MS IS_loss->MS B_effect->MS Matrix Effect Result Accurate Quantification (Unaffected by Loss or Matrix) MS->Result

Figure 1: The IDMS principle, correcting for loss and matrix effects.

Methodology: Instrumentation and Protocol

While IDMS can be coupled with Gas Chromatography (GC-MS), this protocol will focus on LC-MS/MS, which is highly suited for the analysis of polar, non-volatile organic acids.[2] A triple quadrupole mass spectrometer is the instrument of choice due to its sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[2]

Essential Equipment and Reagents
CategoryItemRationale / Key Specification
Instrumentation UHPLC SystemProvides high-resolution separation of isomeric organic acids.[2]
Triple Quadrupole MSEnables sensitive and selective quantification via MRM.[2]
Centrifuge (refrigerated)For efficient precipitation of proteins from biological matrices.
Nitrogen EvaporatorFor gentle solvent removal without degrading analytes.
Chromatography Mixed-Mode or HILIC ColumnEssential for retaining and separating highly polar organic acids that show poor retention on standard C18 columns.[2][4][10]
Reagents Stable Isotope-Labeled Standardse.g., ¹³C- or ²H-labeled organic acids. Must be of high chemical and isotopic purity (≥98%).[1]
Native Analytical StandardsFor building calibration curves. High purity is critical.
Derivatization Agents (Optional)e.g., 3-Nitrophenylhydrazine (3-NPH) HCl, EDC. Used to enhance chromatographic retention and ionization efficiency.[11][12]
Solvents & ModifiersLC-MS grade Water, Acetonitrile, Methanol. Formic Acid, Ammonium Hydroxide.
Step-by-Step Experimental Workflow

This protocol provides a validated method for quantifying key TCA cycle intermediates in a biological matrix like cell culture supernatant or plasma.

G IDMS Workflow for Organic Acid Quantification start Start: Sample Collection spike Step 2: Sample Spiking (Add SIL-IS Mix) start->spike prep Step 1: Standard & QC Preparation quant Step 8: Quantification (via Calibration Curve) prep->quant extract Step 3: Protein Precipitation & Extraction spike->extract evap Step 4: Evaporation & Reconstitution extract->evap derivatize Step 5: Derivatization (e.g., with 3-NPH) evap->derivatize analysis Step 6: LC-MS/MS Analysis (MRM Mode) derivatize->analysis process Step 7: Data Processing (Calculate Area Ratios) analysis->process process->quant end End: Final Concentrations quant->end

Figure 2: A generalized workflow for IDMS analysis of organic acids.

Step 1: Preparation of Standards and Quality Controls (QCs)

  • Stock Solutions: Prepare individual stock solutions of native (unlabeled) and SIL internal standards in a suitable solvent (e.g., 50% Methanol) at a concentration of 1 mg/mL. Store at -80°C.

  • Working Solutions:

    • Create a combined Native Calibration Stock Mix from the individual native stocks.

    • Create a combined SIL-IS Spiking Solution from the individual SIL stocks. The concentration should be chosen to be near the median expected endogenous concentration of the analytes.

  • Calibration Curve: Prepare a series of calibration standards by serially diluting the Native Calibration Stock Mix. Then, add a constant, fixed volume of the SIL-IS Spiking Solution to each level. This ensures the IS concentration is identical across all calibrators. A typical range might be 0.01 to 20 µM.[13]

  • QC Samples: Prepare QC samples at low, medium, and high concentrations from separate stock weighings to ensure an independent assessment of accuracy.

Step 2: Sample Preparation and Extraction This protocol uses protein precipitation, suitable for plasma, serum, or cell lysates.

  • Aliquot 50 µL of sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Critical Spiking Step: Add 10 µL of the SIL-IS Spiking Solution to every tube (except "double blank" matrix samples). Vortex briefly.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 30 minutes to enhance precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

Step 3: Derivatization with 3-Nitrophenylhydrazine (3-NPH) Derivatization is often necessary to improve the chromatographic behavior of small, polar organic acids on reversed-phase columns.[3][11]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of a solution containing 200 mM 3-NPH HCl and 50 mM EDC in 66% acetonitrile.[11]

  • Add 25 µL of 7% pyridine solution to catalyze the reaction.[11]

  • Incubate at 60°C for 30 minutes.

  • After cooling, add 900 µL of 90% acetonitrile/10% water to dilute and prepare for injection.

Step 4: LC-MS/MS Analysis

  • LC Separation: Inject the sample onto a suitable column (e.g., HILIC or mixed-mode). A typical mobile phase system would be:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Run a gradient optimized to separate the organic acids of interest.

  • MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each native analyte and its corresponding SIL-IS.

Example MRM Transitions

The following table provides hypothetical MRM transitions for key organic acids. These must be empirically optimized on your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)SIL-ISSIL-IS Precursor (m/z)SIL-IS Product (m/z)
Citric Acid191.0111.0¹³C₆-Citric Acid197.0115.0
Succinic Acid117.073.0¹³C₄-Succinic Acid121.076.0
Lactic Acid89.043.0¹³C₃-Lactic Acid92.045.0
Malic Acid133.0115.0¹³C₄-Malic Acid137.0119.0

Causality: The product ion is a specific fragment generated by collision-induced dissociation of the precursor ion in the mass spectrometer's collision cell. Monitoring this specific transition (precursor → product) provides a high degree of selectivity, filtering out noise from other co-eluting compounds and ensuring that the measured signal is truly from the analyte of interest.[5]

Building a Trustworthy, Self-Validating System

The integrity of an IDMS method relies on rigorous validation and quality control.

  • Linearity: The calibration curve (plotting analyte/IS area ratio vs. concentration) must demonstrate linearity, typically with an R² value of >0.99.[1]

  • Accuracy and Precision: QC samples are analyzed with every batch of unknown samples. The calculated concentrations of the QCs should be within ±15% of their nominal value (±20% at the Lower Limit of Quantification), and the coefficient of variation (%CV) for replicate measurements should also be <15%.[1]

  • Matrix Effect Correction: The fundamental advantage of a co-eluting SIL-IS is its ability to automatically correct for matrix effects.[9] During method development, this can be formally assessed by comparing the peak response of an analyte in a post-extraction spiked matrix sample to its response in a pure solvent. In a validated IDMS assay, this effect is continuously corrected for in every sample.

  • Selectivity: The method must demonstrate the ability to differentiate the analytes from other endogenous matrix components. This is confirmed by analyzing multiple sources of blank matrix and ensuring no interfering peaks are present at the retention time of the analytes.

Conclusion

Isotope Dilution Mass Spectrometry is the definitive technique for the accurate and precise quantification of organic acids in complex biological matrices. By employing a stable isotope-labeled internal standard for each analyte, the method inherently corrects for sample loss and matrix-induced analytical variability. This unparalleled robustness makes IDMS an essential tool for metabolomics, clinical research, and drug development, enabling researchers to generate high-quality, reliable data to uncover metabolic dysregulation in disease and assess the impact of therapeutic interventions.

References

  • Organic acid derivatization protocol for mass spectrometry analysis. (2026, January 20). protocols.io. [Link]

  • Organic acid derivatization protocol for mass spectrometry analysis. (n.d.). protocols.io. [Link]

  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (2025, February 28). MDPI. [Link]

  • Organic Acid Quantitation in Mouse Muscle by Ion Chromatography-Mass Spectrometry with Isotopically Labeled Standards. (n.d.). Eurisotop. [Link]

  • An Optimized Method for LC-MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2024, May 28). PubMed. [Link]

  • Organic Acid LC-MS/MS Analysis Kit. (n.d.). JASEM. [Link]

  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. (2017). PubMed. [Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. (2016, November 29). Agilent Technologies. [Link]

  • The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS. (n.d.). PubMed. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). YouTube. [Link]

  • Organic acid derivatization protocol for mass spectrometry analysis v1. (2026, January 23). ResearchGate. [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet. [Link]

  • Stable Isotope-labeled Standards. (n.d.). Amerigo Scientific. [Link]

  • GC-MS Sample Preparation Protocol for Organic Acids in Urine. (n.d.). Aurametrix. [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters Corporation. [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020, September 24). PubMed. [Link]

  • The Power of Stable Isotope Dilution Assays in Brewing. (2025, September 10). Brewing Science. [Link]

  • Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). (n.d.). IntechOpen. [Link]

  • Isotope Dilution Mass Spectrometry. (n.d.). PTB.de. [Link]

  • Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. (2022, November 1). International Journal of Mass Spectrometry. [Link]

  • Isotope Dilution Mass Spectrometry. (n.d.). ENVcrm. [Link]

Sources

Derivatization techniques for GC-MS analysis of 3-Methylcrotonylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylcrotonylglycine (3-MCG) is a critical diagnostic biomarker for 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency , an inborn error of leucine catabolism.[1][2][3] While 3-MCG is non-volatile and polar, requiring derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, it is most often analyzed within a comprehensive Urinary Organic Acid (UOA) profile.

This guide provides a robust, field-validated protocol for the extraction and Trimethylsilylation (TMS) of 3-MCG. Unlike generic methods, this protocol addresses the specific stability and fragmentation characteristics of acylglycines, ensuring high sensitivity and reproducibility for clinical diagnostics and drug development.

Chemical Context & Reaction Mechanism

The analysis relies on converting the polar carboxyl (-COOH) and amide (-NH-) groups of 3-MCG into volatile trimethylsilyl (TMS) esters/ethers.

  • Analyte: 3-Methylcrotonylglycine (

    
    , MW 157.17)
    
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA ) with 1% Trimethylchlorosilane (TMCS ).

  • Mechanism: Silylation replaces active protic hydrogens with trimethylsilyl groups (

    
    ).
    
    • Note: Acylglycines typically form Di-TMS derivatives (one on the carboxyl group, one on the amide nitrogen) under the conditions described below, shifting the molecular weight from 157 to 301 .

Reaction Scheme (Graphviz)

ReactionMechanism cluster_legend Reaction Conditions Substrate 3-Methylcrotonylglycine (MW 157) Intermediate Transition State (Nucleophilic Attack) Substrate->Intermediate Heat (60°C) Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Intermediate Product Di-TMS-3-MCG (MW 301) Volatile & Stable Intermediate->Product - TFA Details Catalyst: Pyridine Time: 30-45 mins Atmosphere: Anhydrous

Figure 1: Silylation reaction pathway converting 3-MCG to its Di-TMS derivative.

Materials & Instrumentation

Reagents
ReagentGrade/SpecificationFunction
BSTFA + 1% TMCS Silylation Grade (>99%)Primary derivatizing agent. TMCS acts as a catalyst for sterically hindered groups.
Pyridine Anhydrous (<50 ppm

)
Acid scavenger and solvent; facilitates the reaction.
Ethyl Acetate HPLC/Spectroscopy GradeExtraction solvent.[4]
Hydroxylamine HCl 2.5% in PyridineOptional: Used if profiling keto-acids simultaneously (oximation).
Internal Standard (IS) Tropic Acid or 2-Ketocaproic AcidQuantitation reference.
Instrumentation (GC-MS)
  • System: Agilent 7890/5977 (or equivalent single quadrupole system).

  • Column: DB-5ms or HP-5ms (30m

    
     0.25mm 
    
    
    
    0.25µm). Non-polar, 5% phenyl polysilphenylene-siloxane.
  • Inlet: Split/Splitless (10:1 or 20:1 split recommended to prevent column overload from urea).

Detailed Experimental Protocol

This protocol is designed for Urinary Organic Acid Profiling , the standard clinical approach for detecting 3-MCG.

Step 1: Sample Preparation & Extraction
  • Normalization: Measure Creatinine levels in urine. Transfer a volume equivalent to 2 µmol of creatinine (typically 0.5 - 2.0 mL) into a glass screw-cap tube.

  • Internal Standard: Add 100 µL of Internal Standard solution (e.g., Tropic acid, 1 mg/mL).

  • Oximation (Standard Practice): Add 500 µL of Hydroxylamine Hydrochloride (2.5% in water). Incubate at 60°C for 30 minutes .

    • Why? While 3-MCG is not a keto-acid, this step protects other unstable keto-acids (like oxaloacetate) present in the urine matrix, preventing false negatives in a full profile.

  • Acidification: Acidify to pH 1-2 using 6M HCl.

    • Critical: Organic acids must be in their protonated (non-ionized) form to partition into the organic solvent.

  • Extraction: Add 3 mL of Ethyl Acetate . Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Collection: Transfer the upper organic layer to a clean glass vial. Repeat extraction once more for maximum recovery.

  • Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of Nitrogen at 40°C.

    • Warning: Any residual water will destroy the derivatizing reagent.

Step 2: Derivatization (Silylation)[5]
  • Reconstitution: To the dried residue, add 50 µL of Anhydrous Pyridine .

  • Silylation: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap the vial tightly (PTFE-lined cap). Vortex. Heat at 60°C for 30-45 minutes .

    • Note: Acylglycines require this heating step to ensure the amide nitrogen is silylated (forming the Di-TMS derivative). Room temperature reaction may yield a mix of mono- and di-TMS forms, complicating quantitation.

  • Analysis: Transfer to a GC autosampler vial with a glass insert. Inject within 24 hours.

Step 3: GC-MS Acquisition Parameters
ParameterSetting
Injection Volume 1.0 µL
Inlet Temp 260°C
Carrier Gas Helium, Constant Flow (1.0 mL/min)
Oven Program 70°C (hold 2 min)

10°C/min to 280°C

Hold 5 min.
Transfer Line 280°C
Source Temp 230°C
Scan Mode Full Scan (m/z 50–550) for profiling; SIM for targeted quantitation.

Results: Identification & Interpretation

Chromatographic Workflow

Workflow Urine Urine Sample (Normalized to Creatinine) Prep Oximation & Acidification (pH < 2) Urine->Prep Extract Liquid-Liquid Extraction (Ethyl Acetate) Prep->Extract Dry Evaporation to Dryness (N2 stream) Extract->Dry Deriv Derivatization (BSTFA + 1% TMCS, 60°C) Dry->Deriv GCMS GC-MS Analysis (Split 10:1) Deriv->GCMS

Figure 2: End-to-end sample preparation workflow.

Mass Spectral Characteristics (Di-TMS 3-MCG)

The Di-TMS derivative of 3-Methylcrotonylglycine is identified by its specific fragmentation pattern.

  • Retention Time: Elutes in the mid-region of the chromatogram, typically after adipic acid and before suberic acid (system dependent).

  • Target Ions (m/z):

    • m/z 301: Molecular Ion (

      
      ). Often weak or absent.
      
    • m/z 286:

      
       (Loss of methyl group from TMS). Diagnostic Ion. 
      
    • m/z 147: Pentamethyldisiloxane rearrangement ion (Characteristic of di-TMS compounds).

    • m/z 73: Trimethylsilyl cation (

      
      ). Base peak in many silylated spectra.
      

Interpretation Table:

Ion (m/z) Origin Significance

| 286 |


 | Quantifier Ion.  High specificity for Di-TMS derivative. |
| 301  | 

| Molecular ion (Confirming). | | 147 |

| Qualifier. Indicates two TMS groups are present.[2][4][5][6] |

Troubleshooting & Validation

  • Moisture Sensitivity: BSTFA hydrolyzes instantly in the presence of water. If the "TMS" peaks are small and you see large peaks for the underivatized acid or "ghost" peaks, the sample was not dried sufficiently.

    • Fix: Ensure the evaporation step is complete. Add a small amount of anhydrous sodium sulfate to the ethyl acetate extract before drying.

  • Incomplete Derivatization: If you observe a peak at MW 229 (Mono-TMS), the reaction did not go to completion.

    • Fix: Increase reaction temperature to 70°C or extend time to 60 minutes. Ensure Pyridine is fresh and anhydrous.

  • Column Maintenance: Silylation reagents are harsh on GC liners. Change the inlet liner and gold seal every 50-100 injections to maintain peak shape.

References

  • Clinical Utility of 3-MCG: Arnold, G. L., et al. (2012).[1] "A clinical review of 3-methylcrotonyl-CoA carboxylase deficiency." Journal of Inherited Metabolic Disease.

  • GC-MS Methodology: Tanaka, K., et al. "Gas-chromatographic method of screening for inborn errors of metabolism in urine." Clinica Chimica Acta.

  • Derivatization Chemistry: Knapp, D. R. (1979).[7] "Handbook of Analytical Derivatization Reactions."[7] John Wiley & Sons.

  • Mass Spectral Database: Human Metabolome Database (HMDB).[8] "Metabocard for 3-Methylcrotonylglycine (HMDB0000459)."

  • Protocol Validation: MetBioNet (Metabolic Biochemistry Network). "Best Practice Guidelines for the Analysis of Organic Acids by GC-MS."

Sources

Preparation of calibration curves using 13C2,15N labeled standards

Application Note: Precision Calibration of LC-MS/MS Assays Using -Labeled Internal Standards

Abstract

This application note details the protocol for establishing robust calibration curves using stable isotope-labeled (SIL) internal standards (IS), specifically utilizing Carbon-13 (




Introduction & Technical Principle

The Necessity of Stable Isotope Dilution (SID)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantitation. However, electrospray ionization (ESI) is susceptible to matrix effects —the suppression or enhancement of ionization efficiency by co-eluting components (e.g., phospholipids in plasma).

External calibration fails when matrix effects vary between samples. The solution is Stable Isotope Dilution (SID) . By adding a fixed amount of a heavy-labeled analog (IS) to every sample before extraction, the IS serves as a normalizer.

Why over Deuterium ( )?

While deuterated standards are common, they pose specific risks:

  • Chromatographic Isotope Effect: C-D bonds are shorter and stronger than C-H bonds, slightly reducing lipophilicity. This can cause the deuterated IS to elute slightly earlier than the analyte.[1] If matrix suppression occurs at the exact moment of analyte elution but not IS elution, the correction fails.

  • Deuterium Exchange: Labile deuterium atoms (e.g., on -OH, -NH2) can exchange with solvent protons, changing the mass and reducing the effective IS concentration.


 and 

standards
Mechanism of Correction

The quantification is based on the Area Ratio , not absolute intensity.

As matrix effects suppress the Analyte and IS equally, the ratio remains constant relative to concentration.

Visualizing the Workflow

The following diagram illustrates the critical path for introducing the Internal Standard to ensure it compensates for extraction recovery and ionization effects.

SID_Workflowcluster_prepStandard Preparationcluster_sampleSample ProcessingStockAnalyte Stock(Unlabeled)MatrixBiological Matrix(Plasma/Urine)Stock->MatrixSpike CalibratorsIS_StockIS Stock(13C, 15N Labeled)Work_SolWorking IS Solution(Fixed Conc.)IS_Stock->Work_SolDilutionSpikeSpike IS(CRITICAL STEP)Work_Sol->SpikeAdd Fixed VolMatrix->SpikeEquilibEquilibration(Mixing)Spike->Equilib VortexExtractExtraction(PPT/SPE/LLE)Equilib->ExtractAnalyzeLC-MS/MSAnalysisExtract->Analyze

Figure 1: Critical workflow for Stable Isotope Dilution. Note that the IS is added BEFORE extraction to correct for recovery losses.

Materials & Reagents

ComponentSpecificationCritical Note
Analyte Standard >98% PurityCertificate of Analysis (CoA) required.
Internal Standard

Labeled
Isotopic Purity: >99 atom %. Mass Shift: Ideal

Da to avoid natural isotope overlap.
Solvents LC-MS GradeMethanol, Acetonitrile, Water, Formic Acid.
Matrix Blank Plasma/SerumFree of interference at Analyte/IS retention times.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: Create stable starting solutions. Caution: Correct for salt forms and purity when weighing.

  • Analyte Stock (1.0 mg/mL): Weigh analyte into a volumetric flask. Dissolve in suitable solvent (e.g., DMSO or MeOH).

  • IS Stock (1.0 mg/mL): Weigh

    
     standard. Dissolve in the same solvent system as the analyte to ensure solubility compatibility.
    
  • IS Working Solution (IS-WS): Dilute the IS Stock to a fixed concentration.

    • Target Concentration: The IS response should be roughly 50% of the Analyte response at the Upper Limit of Quantification (ULOQ), or sufficiently high to provide good precision without saturating the detector.

    • Example: If ULOQ is 1000 ng/mL, prepare IS-WS at ~500 ng/mL.

Protocol 2: Construction of the Calibration Curve

Objective: Create a series of samples mimicking the biological study samples.

  • Preparation of Calibration Standards (Non-extracted):

    • Perform serial dilutions of the Analyte Stock using the biological matrix (e.g., blank plasma).

    • Recommended Levels: Blank, Zero (Blank + IS), and 6–8 non-zero levels covering the expected dynamic range (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Spiking the Internal Standard (The "Zero" and Standards):

    • Aliquot 50 µL of each Calibration Standard into a 1.5 mL tube or 96-well plate.

    • Add 10 µL of IS Working Solution to every tube except the "Double Blank" (Matrix only).

    • Crucial Step: Vortex for 30 seconds to equilibrate. This allows the labeled IS to bind to plasma proteins similarly to the analyte.

  • Extraction (Protein Precipitation Example):

    • Add 200 µL of Acetonitrile (precipitating agent).

    • Vortex vigorously (1 min).

    • Centrifuge at 10,000 x g for 10 mins.

    • Transfer supernatant to LC vials for analysis.

Protocol 3: LC-MS/MS Analysis & Crosstalk Check

Objective: Quantify and verify isotopic purity.

  • MRM Transitions: Set up Multiple Reaction Monitoring.

    • Analyte: Precursor

      
       Product Ion.
      
    • IS: Precursor

      
       Product Ion 
      
      
      .
  • Crosstalk Verification (Pre-Run):

    • Inject ULOQ (no IS): Check for signal in the IS channel. This indicates "Natural Isotope Contribution" (e.g., naturally occurring

      
       in the analyte). Acceptance:
      
      
      of IS response.
    • Inject IS Only (no Analyte): Check for signal in the Analyte channel. This indicates unlabeled impurity in the standard. Acceptance:

      
       of LLOQ response.
      

Data Analysis & Acceptance Criteria

Linear Regression with Weighting

Bioanalytical data is heteroscedastic (standard deviation increases with concentration). Unweighted linear regression (

  • Model: Linear (

    
    )
    
  • Weighting Factor: Apply

    
      (preferred for LC-MS) or 
    
    
    .
  • Y-Axis: Area Ratio (Analyte/IS).[2]

  • X-Axis: Nominal Concentration.

Acceptance Criteria (FDA/EMA/ICH M10)
ParameterCriterion
Linearity (

)

typically expected (though goodness of fit is more important).
Accuracy (Standards)

of nominal (except LLOQ:

).
Precision (%CV)

(except LLOQ:

).
IS Response Variation Monitor drift. Extreme outliers (

or

of mean) may indicate extraction error.

Troubleshooting: Isotopic Interference Logic

When the mass difference is small (e.g., +2 or +3 Da), isotopic overlap can curve the calibration line.

Crosstalk_LogicStartCheck Blanks & ZeroDecision1Signal in IS Channel(from Analyte ULOQ)?Start->Decision1Decision2Signal in Analyte Channel(from IS Only)?Start->Decision2Result1Natural Isotope Effect(M+2/M+3 overlap)Decision1->Result1YesAction1Use Quadratic FitOR Increase Mass ShiftResult1->Action1Result2Impure Standard(Unlabeled present)Decision2->Result2YesAction2Raise LLOQOR Buy Higher Purity ISResult2->Action2

Figure 2: Logic flow for diagnosing and mitigating isotopic crosstalk (interference) between Analyte and IS.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3][4][5] (2018).[3][6] Available at: [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[7] (2011).[8][9] Available at: [Link]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022).[3][10][11][12] Available at: [Link]

  • Gu, H., et al. "Good practices for using stable isotope-labeled internal standards in quantitative LC-MS/MS bioanalysis." Bioanalysis (2014). Note: General reference for SID-MS best practices.
  • Stokvis, E., et al. "Stable isotope dilution: a review of the basics and its application in LC-MS/MS.

Troubleshooting & Optimization

Resolving Isobaric Interference in 3-Methylcrotonylglycine Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, clinical scientists, and drug development professionals engaged in the analysis of 3-Methylcrotonylglycine (3-MCG). The accurate quantification of 3-MCG is critical for the diagnosis and monitoring of 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency, an inborn error of leucine metabolism.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary analytical challenge in 3-MCG analysis: isobaric interference.

The Challenge of Isobaric Interference

The analysis of 3-MCG and other acylcarnitines is often performed using flow-injection tandem mass spectrometry (MS/MS), a high-throughput technique ideal for newborn screening.[4][5] However, this method cannot distinguish between compounds with the same mass-to-charge ratio (m/z), known as isobars. In the context of 3-MCC deficiency, the key diagnostic marker is often an elevation of 3-hydroxyisovalerylcarnitine (C5-OH), a metabolite related to 3-MCG, and other C5-acylcarnitines.[2][6] The presence of isobaric C5-acylcarnitine isomers can lead to false-positive results, necessitating more specific analytical methods for confirmatory testing.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the common isobaric interferences in 3-MCG and C5-acylcarnitine analysis?

A1: The most significant isobaric interference comes from other C5-acylcarnitine isomers, which have the same molecular weight and, therefore, the same precursor ion m/z value in mass spectrometry. Common interferences include:

  • Pivaloylcarnitine: This is a frequent interferent, often present due to the administration of pivalate-containing antibiotics to newborns or their mothers.[4][7]

  • Isovalerylcarnitine: An elevated level of this isomer is indicative of Isovaleric Acidemia (IVA), another inborn error of metabolism.[4]

  • 2-Methylbutyrylcarnitine: This is a marker for 2-Methylbutyryl-CoA Dehydrogenase deficiency.

  • Tiglylglycine: While less commonly discussed as a direct C5-acylcarnitine interferent, it is an acylglycine that can be elevated in disorders of isoleucine metabolism and can have a similar mass to other small acylcarnitines, potentially causing interference in broader acylglycine panels.[8]

Q2: My initial screen shows elevated C5-acylcarnitines. How do I confirm if it's due to 3-MCC deficiency?

A2: A positive screen from a flow-injection MS/MS analysis requires a second-tier, more specific test. The gold standard for resolving isobaric interferences is to use a chromatographic separation technique coupled with tandem mass spectrometry, such as Ultra-Performance Liquid Chromatography (UPLC-MS/MS) or High-Performance Liquid Chromatography (HPLC-MS/MS).[9] These methods separate the different isomers based on their physical and chemical properties before they enter the mass spectrometer, allowing for their individual quantification.[4]

Q3: Why is it crucial to differentiate between these isomers?

A3: Differentiating between C5-acylcarnitine isomers is critical for accurate diagnosis. A false-positive result for 3-MCC deficiency can cause significant anxiety for families and lead to unnecessary further testing and dietary interventions. Conversely, failing to identify the correct underlying disorder, such as IVA, can delay appropriate treatment. For example, the presence of pivaloylcarnitine is often benign and related to medication, not a metabolic disorder.[4][7]

Troubleshooting Guide

Issue: Persistent high C5-acylcarnitine peaks in flow-injection MS/MS with no clinical symptoms of 3-MCC deficiency.

Cause and Resolution Workflow:

This scenario strongly suggests the presence of an isobaric interferent. The following workflow is recommended to identify the specific isomer and confirm or rule out a metabolic disorder.

Start Elevated C5-Acylcarnitine in Flow-Injection MS/MS Step1 Review Patient Medication History (Pivalate-containing antibiotics?) Start->Step1 Step2 Perform Second-Tier UPLC-MS/MS or LC-MS/MS Analysis Step1->Step2 Step3 Analyze Chromatographic Data (Compare retention times to standards) Step2->Step3 Decision Isobaric Peaks Resolved? Step3->Decision PathA Yes Decision->PathA Yes PathB No Decision->PathB No Result1 Identify and Quantify Specific Isomers (e.g., Pivaloylcarnitine, Isovalerylcarnitine) PathA->Result1 Result2 Confirm 3-MCC Deficiency (Elevated 3-Hydroxyisovalerylcarnitine) PathA->Result2 Result3 Troubleshoot LC-MS/MS Method (Column, Mobile Phase, Gradient) PathB->Result3 End Accurate Diagnosis Result1->End Result2->End

Caption: Workflow for resolving isobaric interference.

Experimental Protocols

Protocol 1: Sample Preparation from Dried Blood Spots (DBS)

This protocol is a generalized procedure and may require optimization for specific instrumentation and laboratory conditions.

  • Punching: Punch a 3.2 mm or 3.5 mm disk from the dried blood spot into a well of a 96-well microplate.[10][11]

  • Extraction: Add 100-200 µL of an extraction solution to each well. A common extraction solution is a mixture of methanol or acetonitrile and water (e.g., 85:15 acetonitrile:water) containing stable isotope-labeled internal standards (e.g., deuterium-labeled acylcarnitines).[5][12]

  • Incubation: Incubate the plate for 20-30 minutes at room temperature with gentle shaking.[5][11][12]

  • Derivatization (Butylation): Transfer the supernatant to a new plate and dry under a stream of nitrogen. Add 60-100 µL of 3M butanolic HCl and incubate at 60°C for 30 minutes. This step converts the acylcarnitines to their butyl esters, which can improve chromatographic performance and detection sensitivity.[9][13][10]

  • Reconstitution: Dry the derivatized sample again under nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water) for injection into the LC-MS/MS system.[11]

Protocol 2: UPLC-MS/MS for C5-Acylcarnitine Isomer Separation

This method is adapted from established protocols for the separation of C5-acylcarnitine isomers.[9]

  • LC System: UPLC system

  • Column: C18 BEH column (e.g., 1.0 x 100 mm, 1.7 µm)[9][13]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes. The exact gradient should be optimized to achieve baseline separation of the isomers of interest.

  • Flow Rate: Optimized for the column dimensions (e.g., 0.1-0.3 mL/min)

  • Column Temperature: 60°C[9][13]

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[9][13]

  • Detection: Multiple Reaction Monitoring (MRM) mode.

Data Presentation

Table 1: Key Analytes and their Mass Spectrometry Parameters

The following table provides typical precursor and product ion m/z values for C5-acylcarnitine isomers. These values are for the underivatized molecules and may vary slightly based on the instrument and adduct formation. The most common product ion for acylcarnitines is m/z 85, which corresponds to a fragment of the carnitine moiety.[12]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Diagnostic For
3-Hydroxyisovalerylcarnitine (C5-OH) 262.285.13-MCC Deficiency
Isovalerylcarnitine 246.285.1Isovaleric Acidemia (IVA)
Pivaloylcarnitine 246.285.1Pivalate-containing antibiotic use
2-Methylbutyrylcarnitine 246.285.12-Methylbutyryl-CoA Dehydrogenase Deficiency
Tiglylglycine 158.155.0, 83.0Disorders of Isoleucine Metabolism

Note: The precursor ion for butylated C5 isomers is typically m/z 302.2.[14][15] The m/z values for Tiglylglycine are for the free acid.

cluster_0 Flow-Injection MS/MS cluster_1 UPLC-MS/MS A Mixture of C5-Acylcarnitine Isomers (Same m/z) B Single Peak Detected A->B Analysis C Separated Isomers A->C Chromatographic Separation D Distinct Peaks Detected C->D Analysis

Caption: Isobaric resolution by UPLC-MS/MS.

The Role of Internal Standards

Why are stable isotope-labeled internal standards essential?

Stable isotope-labeled (e.g., deuterium-labeled) internal standards are crucial for accurate quantification in mass spectrometry.[4] These standards are chemically identical to the analyte of interest but have a higher mass due to the incorporated isotopes. They are added to the sample at a known concentration before sample preparation.

Key benefits include:

  • Correction for Sample Loss: They account for any loss of analyte during the extraction and sample preparation process.

  • Correction for Ion Suppression/Enhancement: Matrix effects in the ESI source can alter the ionization efficiency of the analyte. Since the internal standard is affected similarly, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification.

  • Improved Precision and Accuracy: The use of internal standards significantly improves the reproducibility and reliability of the analytical method.[9][13]

Conclusion

Resolving isobaric interference is paramount for the accurate diagnosis of 3-MCC deficiency and other inborn errors of metabolism. While flow-injection MS/MS is a valuable tool for high-throughput screening, it lacks the specificity to differentiate between isobaric C5-acylcarnitine isomers. The implementation of second-tier testing using UPLC-MS/MS or LC-MS/MS is essential for confirmatory diagnosis. By understanding the principles of chromatographic separation, employing robust analytical methods, and utilizing appropriate internal standards, researchers and clinicians can confidently navigate the challenges of 3-MCG analysis and ensure accurate patient outcomes.

References

  • Forni, S., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. University of Texas Southwestern Medical Center. [Link]

  • Forni, S., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. PubMed. [Link]

  • Tanaka, A., et al. (2022). A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions. MDPI. [Link]

  • Tanaka, A., et al. (2022). A Simple Flow Injection Analysis-Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions. PubMed. [Link]

  • Janzen, N., et al. (2013). UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots. PubMed. [Link]

  • Restek Corporation. (2021). Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS. Restek. [Link]

  • Zivak Technologies. (n.d.). Carnitine / Acylcarnitines Dried Blood Spots LC-MS/MS Analysis Kit User Manual. Zivak. [Link]

  • Nakajima, Y., et al. (2010). Detection of pivaloylcarnitine in pediatric patients with hypocarnitinemia after long-term administration of pivalate-containing antibiotics. PubMed. [Link]

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek. [Link]

  • George, M.P., et al. (2010). Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. Agilent. [Link]

  • de Sain-van der Velden, M.G.M., et al. (2016). Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Familias GA. [Link]

  • Gucciardi, A., et al. (2012). A rapid UPLC–MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. ResearchGate. [Link]

  • la Marca, G., et al. (2016). Reducing the False-Positive Rate for Isovalerylcarnitine in Expanded Newborn Screening: The Application of a Second-Tier. SciELO. [Link]

  • Chromatographic separation of the selected transition 302 ! 85.0 m/z. (2016). ResearchGate. [Link]

  • 3-Methylcrotonyl CoA Carboxylase Deficiency (3MCC). (n.d.). Metabolic Support UK. [Link]

  • Bennett, M.J., et al. (1994). Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS. PubMed. [Link]

  • van Hove, J.L., et al. (1995). 3-Hydroxyisovalerylcarnitine in 3-methylcrotonyl-CoA carboxylase deficiency. PubMed. [Link]

  • Kansas Department of Health and Environment. (n.d.). 3MCC Deficiency. KDHE. [Link]

  • Orphanet. (2020). 3-methylcrotonyl-CoA carboxylase deficiency. Orphanet. [Link]

  • Gallardo, M.E., et al. (2001). The Molecular Basis of 3-Methylcrotonylglycinuria, a Disorder of Leucine Catabolism. PMC. [Link]

  • Baumgartner, M.R., et al. (2001). The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency. PMC. [Link]

  • Gallo, G., et al. (2018). Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl. SciELO. [Link]

  • Fulgent Genetics. (n.d.). 3-Methylcrotonyl, CoA Carboxylase Deficiency NGS Panel. Fulgent Genetics. [Link]

  • West Virginia Department of Health and Human Resources. (n.d.). 3MCC - 3 Methylcrotonyl - COA Carboxylase deficiency. WVDHHR. [Link]

  • Baumgartner, M.R. (2011). 3-alpha-methylcrotonylglycinuria. MedLink Neurology. [Link]

  • Sweetman, L., & Williams, J.C. (2001). Branched-chain organic acidurias. In C.R. Scriver, A.L. Beaudet, W.S. Sly, & D. Valle (Eds.), The metabolic and molecular bases of inherited disease (8th ed., pp. 2125-2163). McGraw-Hill.
  • MSACL. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. [Link]

  • Millington, D.S., & Stevens, R.D. (2011). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. Methods in Molecular Biology. [Link]

  • PubChem. (n.d.). 3-Methylcrotonylglycine. National Center for Biotechnology Information. [Link]

  • mzCloud. (2014). 3-Methylcrotonylglycine. mzCloud. [Link]

  • MassBank. (2009). Tiglylglycine. MassBank. [Link]

  • Shimadzu. (n.d.). Identification of C5-Acylcarnitines Using Flow Injection Analysis-Tandem Mass Spectrometry. Shimadzu. [Link]

  • Kim, J.Y., et al. (2008). Determination of 3-hydroxyisovalerylcarnitine and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency. PubMed. [Link]

  • Kim, J.Y., et al. (2008). Determination of 3-hydroxyisovalerylcarnitine and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency. ResearchGate. [Link]

  • Li, L., et al. (2021). A Mass Spectral Library of Acylcarnitines Derived from Human Urine. PMC. [Link]

  • Valledor, P., et al. (2022). Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum. PMC. [Link]

  • Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS. (1994). ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Retention Time Shifts for Labeled Organic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diagnostic and corrective workflows for retention time (RT) anomalies in LC-MS/MS analysis of organic acids using Stable Isotope Labeled (SIL) Internal Standards. Audience: Senior Analytical Scientists, Metabolomics Researchers, and Mass Spectrometry Core Managers.

Executive Summary

In the quantitative analysis of organic acids (e.g., TCA cycle intermediates, short-chain fatty acids), retention time precision is the cornerstone of identification. When using deuterated (


H) or Carbon-13 (

C) internal standards, researchers often encounter two distinct categories of RT shifts:
  • Systematic Offsets: The physical separation of the labeled standard from the analyte (Isotope Effect).

  • Drift/Instability: Uncontrolled shifts due to chromatographic failure modes specific to polar acidic compounds (Phase Collapse, pH Hysteresis).

This guide provides the mechanistic basis and recovery protocols for both scenarios.

Module 1: The Deuterium Isotope Effect (Systematic Offset)

Q: Why does my deuterated internal standard elute earlier than my target organic acid?

A: This is a physical phenomenon, not an instrumental error. In Reversed-Phase Liquid Chromatography (RPLC), deuterium (


H) substitution alters the lipophilicity of the molecule. The C-D bond is shorter (approx. 0.005 Å) and has a smaller molar volume than the C-H bond. This results in a slightly lower hydrophobicity for the deuterated analog.
  • The Result: Deuterated standards typically elute earlier than their non-labeled counterparts.[1][2][3]

  • Magnitude: The shift is usually 0.05 – 0.20 minutes, depending on the number of deuterium atoms and the column efficiency.

  • Critical Note:

    
    C-labeled standards generally do not exhibit this shift because the isotopic change is in the nucleus, not the bond length/volume.
    

Diagnostic Check: If the offset is constant across all samples and standards within a batch, this is the Chromatographic Isotope Effect . If the offset varies or drifts, proceed to Module 2.

Reference: Wang, S. et al. (2025) discuss the mechanistic basis of the deuterium effect in RPLC, noting the reduction in van der Waals radius leads to weaker interaction with C18 chains [1].

Module 2: Chromatographic Instability (Drift & Variability)

Q: My retention times are drifting later/earlier throughout the batch. What is happening?

A: Organic acids are weak acids with pKa values (typically 3.0–5.0) that often lie dangerously close to the pH of standard mobile phases (e.g., 0.1% Formic Acid, pH ~2.7).

Mechanism 1: The pH Hysteresis

If your mobile phase pH drifts by even 0.1 units, or if the sample matrix alters the local pH on-column, the ionization state of the organic acid changes.

  • Protonated (Neutral): Retains longer on C18.

  • Deprotonated (Ionized): Elutes immediately (void volume).

  • Symptom: Gradual RT drift or peak fronting.

Mechanism 2: Hydrophobic Collapse (Dewetting)

Organic acids are highly polar and often require 100% aqueous mobile phases to achieve retention.[4] Standard C18 columns are hydrophobic; when exposed to 100% water, the C18 chains can "fold" down onto the silica surface to escape the water, expelling the mobile phase from the pores.[4]

  • Symptom: Sudden, catastrophic loss of retention (RT drops to void) or severe peak splitting that appears randomly after a pump stop.

Module 3: Troubleshooting Matrix
SymptomPrimary SuspectConfirmation TestCorrective Action
IS elutes earlier than Analyte (Constant) Deuterium Isotope EffectCheck if shift is constant (

const).
None required. Adjust integration windows to accommodate the shift. Switch to

C standards if critical.
RT decreases (drifts earlier) over batch Column Dewetting (Phase Collapse)Run the "Dewetting Test" (See Protocol A).Regenerate column (Protocol A). Switch to "AQ" or "Polar-Embedded" column.
RT fluctuates randomly pH InstabilityCheck Mobile Phase A pH.Buffer Mobile Phase A (e.g., 10mM Ammonium Formate pH 3.0) instead of simple acid addition.
Peak Splitting (Doublet) Solvent MismatchCheck sample diluent.Ensure sample diluent matches initial mobile phase (100% Aqueous). Do not dissolve organic acids in high % organic.
Module 4: Standard Operating Protocols (SOPs)
Protocol A: Column Regeneration after Hydrophobic Collapse

Use this when retention is suddenly lost on a C18 column running high-aqueous phases.

  • Stop Flow: Halt the LC pump.

  • Organic Flush: Switch to 100% Acetonitrile (or Methanol).

  • Repressurize: Pump 100% Organic at standard flow rate for 20 column volumes (approx. 30 mins for a standard column). This forces the C18 chains to "stand up" and solvates the pores.

  • Re-equilibration: Switch back to the initial aqueous mobile phase.

  • Verify: Inject a high-concentration standard. If RT returns, the issue was dewetting.

    • Prevention: Store columns in 50/50 Organic/Water, never 100% Aqueous. Use "AQ" designated columns [2].[4][5]

Protocol B: Buffering for Organic Acids

Use this to stabilize RT against matrix pH effects.

  • Calculate pKa: Identify the pKa of your target acid (e.g., Lactate pKa = 3.86).

  • Target pH: Adjust Mobile Phase A to be at least 1.5 pH units below the pKa to keep it neutral (retentive), OR use a buffer to lock the pH.

  • Recipe: Instead of 0.1% Formic Acid (unbuffered, pH ~2.7), use 10mM Ammonium Formate adjusted to pH 2.8 with Formic Acid .

    • Why? The ammonium salt provides buffering capacity that simple acid solutions lack, resisting pH changes from the sample matrix [3].

Module 5: Diagnostic Visualization
Figure 1: The Retention Time Shift Decision Tree

Use this logic flow to categorize the error before attempting a fix.

RT_Troubleshooting Start Start: RT Shift Observed IsShiftRelative Is the shift relative? (IS shifts vs Analyte) Start->IsShiftRelative IsShiftGlobal Is the shift global? (Analyte & IS move together) IsShiftRelative->IsShiftGlobal No CheckLabel Check Label Type IsShiftRelative->CheckLabel Yes CheckDirection Direction of Drift? IsShiftGlobal->CheckDirection Yes Deuterium Deuterium (D) CheckLabel->Deuterium Carbon13 Carbon-13 (13C) CheckLabel->Carbon13 IsotopeEffect Diagnosis: Deuterium Isotope Effect (Normal Physics) Deuterium->IsotopeEffect Carbon13->IsShiftGlobal Should not shift CheckIntegration Action: Check Integration Window IsotopeEffect->CheckIntegration DriftEarlier Drifting Earlier CheckDirection->DriftEarlier DriftRandom Random Fluctuation CheckDirection->DriftRandom PhaseCollapse Diagnosis: Phase Collapse (Dewetting) DriftEarlier->PhaseCollapse pHIssue Diagnosis: pH Instability DriftRandom->pHIssue RegenColumn Action: Protocol A (Organic Flush) PhaseCollapse->RegenColumn BufferPrep Action: Protocol B (Buffer Mobile Phase) pHIssue->BufferPrep

Figure 1 Caption: Diagnostic workflow distinguishing between physical isotope effects (Deuterium) and chromatographic failures (Dewetting/pH).

Figure 2: Mechanism of Phase Collapse (Dewetting)

Visualizing why organic acids lose retention in 100% aqueous conditions.

PhaseCollapse cluster_0 Normal Operation (Wetted) cluster_1 Phase Collapse (Dewetted) Node1 C18 Chains Extended (Solvated) Node2 Pores Filled with Mobile Phase Node1->Node2 Node3 Analyte Interacts (Retention) Node2->Node3 Node4 High Surface Tension (100% Water) Node3->Node4 Stop Flow / High Pressure Node5 C18 Chains Fold/Mat Down Node4->Node5 Node6 Water Expelled from Pores Node5->Node6 Node7 Analyte Bypasses Pores (No Retention) Node6->Node7

Figure 2 Caption: The progression of hydrophobic collapse in C18 columns when using 100% aqueous mobile phases required for organic acids.

References
  • Wang, S., et al. (2025). "Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics." Analytical Chemistry. [Link][6]

  • Welch Materials. (2025). "Preventing Hydrophobic Collapse: Demystifying AQ Columns." Welch Materials Technical Guide. [Link]

  • Dolan, J. (2026). "Back to Basics: The Role of pH in Retention and Selectivity." LCGC International. [Link]

Sources

Reducing matrix effects in urinary organic acid profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Matrix Effects & Ion Suppression

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2026-02-18

Welcome to the Application Support Hub

You are experiencing variability in your urinary organic acid (UOA) data. Whether you are running broad screening via GC-MS or targeted quantification via LC-MS/MS, urine is one of the most chemically complex biological matrices. It contains high concentrations of salts, urea, and creatinine that compete for ionization energy and foul active sites.

This guide bypasses generic advice. Below are the specific protocols to diagnose, neutralize, and correct for matrix effects in your workflow.

Module 1: Diagnostic Triage

"Is it the instrument or the sample?"

Before altering your chemistry, you must confirm if the signal loss is due to Matrix Effects (ME) (ion suppression/enhancement) or Instrument Drift .

The Symptom[1][2][3][4][5][6]
  • GC-MS: Internal standard (IS) area counts fluctuate >20% between samples; baseline rise ("hump") obscures early eluting peaks like lactate or glycolate.

  • LC-MS: Retention time shifts; significant drop in analyte response in urine compared to solvent standards despite identical concentration.

The Protocol: Post-Column Infusion (LC-MS Focus)

This is the gold standard for visualizing exactly where in your chromatogram the matrix is suppressing your signal.

  • Setup: Tee-in a syringe pump containing your analyte of interest (at 10x LOD) into the eluent flow after the column but before the source.

  • Injection: Inject a blank urine extract (processed exactly as your samples).

  • Observation: Monitor the baseline of the infused analyte.

    • Flat Baseline: No matrix effect.

    • Dips (Troughs): Ion suppression (co-eluting matrix components are "stealing" charge).

    • Peaks: Ion enhancement.[1]

The Protocol: IS Monitoring (GC-MS Focus)
  • Selection: Use an IS that does not occur naturally (e.g., 2-phenylbutyric acid or tropic acid).

  • Criteria: If IS recovery drops <60% in a specific sample, that sample requires re-extraction or dilution. Do not quantify.

Workflow Visualization: Matrix Effect Diagnosis

MatrixDiagnosis Start Signal Irregularity Detected CheckIS Check Internal Standard (IS) Area Counts Start->CheckIS ISStable IS Stable (<15% var) CheckIS->ISStable Yes ISUnstable IS Unstable (>20% var) CheckIS->ISUnstable No InstIssue Instrument Issue (Source/Inlet/Liner) ISStable->InstIssue MatrixIssue Matrix Effect Suspected ISUnstable->MatrixIssue PCI Run Post-Column Infusion (LC-MS) or Dilution Test (GC-MS) MatrixIssue->PCI Suppression Signal Dips/Peaks Observed? PCI->Suppression Action1 Optimize Sample Prep (See Module 2) Suppression->Action1 Yes (Matrix) Action2 Maintenance: Clean Source/Change Liner Suppression->Action2 No (Instrument)

Figure 1: Diagnostic logic flow to distinguish between instrument drift and biological matrix interference.

Module 2: The Urea Problem (GC-MS Specific)

"My chromatogram has a massive peak at the beginning that hides everything."

The Root Cause

Urea is the most abundant organic solute in urine. In GC-MS, urea silylates easily (forming tri-TMS-urea), which elutes early, overloads the detector, and causes spectral widening that masks critical organic acids like lactic, glycolic, and oxalic acid.

The Solution: Enzymatic Hydrolysis (Urease)

You cannot simply "extract away" urea easily with solvents because its polarity mimics many target organic acids. You must destroy it chemically.

Step-by-Step Urease Protocol:

  • Aliquot: Take 100–200 µL of urine (normalized to creatinine, see Module 4).

  • Enzyme Addition: Add 50 µL of Urease solution (Type C-3 from Jack Bean, ~25 mg/mL in water).

  • Incubation: Incubate at 37°C for 30 minutes .

    • Critical Note: Do not exceed 60°C. High heat denatures the enzyme before it finishes the job.

  • Quenching: Add ethanol or acetone to precipitate the enzyme proteins before extraction.

Mechanism:



Result: The urea is converted to gases that evaporate, leaving a clean window for early-eluting organic acids.

Module 3: Extraction & Derivatization

"My keto-acids (pyruvate, ketoglutarate) are missing or inconsistent."

The Root Cause
  • Keto-Enol Tautomerism: Alpha-keto acids are unstable and form multiple derivatives (isomers) if silylated directly, splitting one peak into two or three small, unquantifiable peaks.

  • Moisture: Silylation reagents (BSTFA/MSTFA) react explosively with water. If your sample isn't bone-dry, the reagent is consumed by residual moisture, leaving your analytes under-derivatized.

The Solution: Two-Step Derivatization

You must "lock" the keto groups before silylation.

Step 1: Oximation (Stabilization) [2]

  • Reagent: Hydroxylamine hydrochloride (or ethoxyamine hydrochloride).

  • Action: Converts keto groups (C=O) into stable oximes (C=N-OH).

  • Condition: 60°C for 30–60 mins at acidic pH.

Step 2: Silylation (Volatilization)

  • Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane acts as a catalyst).

  • Action: Replaces active hydrogens (-OH, -COOH, -NH) with Trimethylsilyl (TMS) groups.

  • Critical Requirement: The residue must be dried under nitrogen or vacuum before adding BSTFA.

Workflow Visualization: The "Clean Chemistry" Pipeline

SamplePrep Input Raw Urine Urease Urease Treatment (Remove Urea) Input->Urease Oximation Oximation (Stabilize Keto Acids) Urease->Oximation Extract LLE Extraction (Ethyl Acetate/Ether) Oximation->Extract Dry Evaporation to Dryness (CRITICAL STEP) Extract->Dry Silylation Silylation (BSTFA) (Make Volatile) Dry->Silylation Must be anhydrous Inject GC-MS Injection Silylation->Inject

Figure 2: Optimized sample preparation workflow ensuring urea removal and keto-acid stabilization.

Module 4: Normalization & Quantification

"My patient samples have wildly different concentrations."

The Problem: Hydration Status

A dehydrated patient has concentrated urine; a well-hydrated patient has dilute urine. Comparing absolute peak areas is scientifically invalid.

The Solution: Creatinine Normalization

Creatinine is excreted at a relatively constant rate by muscle mass. Normalizing to creatinine corrects for urine dilution.[3][4]

Data Presentation: Normalization Strategies

StrategyMethodologyProsConsBest Application
Creatinine Normalization Divide analyte conc. by creatinine conc.[5][3][4][6][7] (e.g., mmol/mol creatinine).[4][8]Gold standard; corrects for hydration; widely accepted.Affected by muscle mass (low in infants/elderly); requires separate assay.Clinical Diagnosis & IEM Screening
Specific Gravity (SG) Adjust volume based on SG (ref 1.020).Cheap; fast; no chemical reaction needed.Less accurate than creatinine; affected by glucose/protein in urine.Toxicology/Drug Testing
Osmolality Normalize to mOsm/kg.Very accurate measure of solute concentration.Requires osmometer; less common in historical databases.Research/Metabolomics
Internal Standard (IS) Ratio of Analyte Area / IS Area.Corrects for injection/extraction loss.[5]Does NOT correct for physiological dilution (hydration).ALWAYS REQUIRED (in addition to Creatinine)
FAQ: Troubleshooting Common Failures

Q: My internal standard recovery is <10%. What happened? A: If using Liquid-Liquid Extraction (LLE), you likely had an emulsion or incomplete phase separation. If using SPE, the cartridge may have dried out during conditioning.

  • Fix: For LLE, saturate the aqueous phase with NaCl ("salting out") to drive organics into the solvent layer.

Q: I see "tailing" peaks for hydroxylated acids (e.g., 3-hydroxyisovaleric). A: This indicates active sites in the GC liner or column are interacting with the -OH groups.

  • Fix: Deactivate the liner (silanize) or replace it. Ensure your silylation reagent (BSTFA) is fresh; moisture contamination turns it into a useless white solid.

References

  • Post-Column Infusion for Matrix Effects

    • Title: Strategies for the Detection and Elimination of Matrix Effects in Quantit
    • Source: Chrom
    • Link:[Link]

  • Urease & Sample Prep Protocols

    • Title: Identification of urine organic acids for the detection of inborn errors of metabolism using urease and GC-MS.[9]

    • Source: PubMed / Springer N
    • Link:[Link]

  • Derivatization Mechanisms (Oximation/Silylation)

    • Title: A review of strategies for untargeted urinary metabolomic analysis using gas chrom
    • Source: ResearchGate / Journal of Chrom
    • Link:[Link]

  • Creatinine Normalization Standards

    • Title: Urine Organic Acid Testing in the Clinical Labor
    • Source: MDPI (Diagnostics).
    • Link:[Link][9]

Sources

Technical Support Center: Stability & Handling of 3-Methylcrotonylglycine-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Stable Isotope Internal Standards (Metabolomics/Newborn Screening) Target Analyte: 3-Methylcrotonylglycine (3-MCG) Application: LC-MS/MS Quantification for 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency

Core Directive: Stability & Preparation Protocol

The Golden Rule: Solvent Choice & Acidity

Crucial Warning: Do NOT store stock solutions of 3-Methylcrotonylglycine-13C2,15N in acidified methanol (e.g., Methanol + 0.1% Formic Acid) for extended periods.

While acidification improves ionization in LC-MS mobile phases, it catalyzes transmethylation in methanolic stock solutions. This reaction converts 3-MCG into its methyl ester derivative, causing a "disappearance" of the target analyte and the appearance of a ghost peak at a higher retention time.

Optimized Stock Solution Protocol
ParameterRecommendationScientific Rationale
Solvent 100% Methanol (LC-MS Grade) Prevents hydrolysis (requires water) and ensures solubility.
Alternative Solvent 80:20 Methanol:Water (v/v)Acceptable if solubility is an issue, but increases hydrolysis risk over long-term storage.
pH Condition Neutral Acidic conditions + Methanol = Methyl Ester formation. Basic conditions = Amide bond hydrolysis.
Concentration 1.0 – 5.0 mM (Stock)Higher concentrations are generally more stable against adsorption losses.
Container Amber Glass Vials (Silanized preferred)The crotonyl group (conjugated double bond) is potentially photo-labile. Glass prevents plasticizer leaching and adsorption.
Storage Temp -20°C or -80°C Arrhenius kinetics dictate that lower temperatures exponentially slow degradation rates.

Stability Profile & Degradation Mechanisms

Understanding how the molecule fails is the key to preventing it. 3-Methylcrotonylglycine contains two vulnerable chemical motifs: the amide bond (glycine linkage) and the carboxylic acid .

Degradation Pathways
  • Acid-Catalyzed Esterification (The "Silent Killer"):

    • Condition: Methanol solvent + Acid (Formic/Acetic Acid).

    • Mechanism:[1][2][3][4] The carboxylic acid group attacks the methanol solvent under acidic catalysis.[1]

    • Result: Formation of 3-Methylcrotonylglycine Methyl Ester.

    • Symptom:[1][3][4][5][6][7][8][9][10] Loss of MRM signal for parent mass; appearance of +14 Da peak (if unlabelled) or equivalent shift.

  • Hydrolysis:

    • Condition: Aqueous solution + Extreme pH (High or Low) + Heat.

    • Mechanism:[1][2][3][4] Water attacks the amide bond.

    • Result: Cleavage into 3-Methylcrotonic acid + Glycine-13C2,15N.

    • Symptom:[1][3][4][5][6][7][8][9][10] Complete loss of the specific acylglycine signal; increase in free Glycine background.

  • Photodegradation:

    • Condition: UV/Visible light exposure.

    • Mechanism:[1][2][3][4] Isomerization or oxidation of the conjugated double bond (

      
      ).
      
    • Result: Structural alteration.

    • Symptom:[1][3][4][5][6][7][8][9][10] Unpredictable signal loss and unknown degradation peaks.

Visual Workflows

Figure 1: Stock Preparation & Storage Decision Tree

StockPrep Start Lyophilized 3-MCG-13C2,15N Solvent Select Solvent Start->Solvent AcidMeOH Acidified Methanol (e.g., 0.1% FA) Solvent->AcidMeOH Avoid PureMeOH 100% Methanol (Neutral) Solvent->PureMeOH Recommended AqMix 50:50 MeOH:H2O Solvent->AqMix Alternative ResultBad RISK: Methyl Ester Formation (Signal Loss) AcidMeOH->ResultBad ResultGood OPTIMAL: Stable Stock Store at -20°C PureMeOH->ResultGood ResultOk ACCEPTABLE: Short Term Only Risk of Hydrolysis AqMix->ResultOk

Caption: Decision logic for solvent selection. Neutral 100% Methanol is the only recommended solvent for long-term stability to avoid esterification and hydrolysis.

Figure 2: Troubleshooting Signal Loss

Troubleshooting Issue Issue: Low IS Signal Check1 Check Retention Time (RT) Issue->Check1 RT_Shift RT Shifted? Check1->RT_Shift Yes_Shift Ghost Peak Detected? RT_Shift->Yes_Shift Yes No_Shift Peak Shape? RT_Shift->No_Shift No Cause_Ester Cause: Methyl Ester Formation (Acidic MeOH used?) Yes_Shift->Cause_Ester New Late Peak Cause_Hydro Cause: Hydrolysis (Check pH/Water content) Yes_Shift->Cause_Hydro New Early Peak Cause_Ads Cause: Adsorption (Plastic vial used?) No_Shift->Cause_Ads Tailing/Broad

Caption: Diagnostic flow for identifying the root cause of internal standard signal loss.

Troubleshooting Guide (Q&A)

Scenario A: "My Internal Standard signal is decreasing over time in the autosampler."
  • Diagnosis: Evaporation or Adsorption.

  • The Fix:

    • Evaporation: Methanol is volatile. Ensure autosampler vials are capped tightly with PTFE-lined septa. If the volume decreases, the concentration increases, but if the solvent evaporates completely, you lose the sample.

    • Adsorption: If using a highly aqueous working solution (e.g., <5% organic) in polypropylene plates, the acylglycine may stick to the plastic. Switch to glass inserts or increase the organic content (>10% Methanol) in the working solution to keep it solvated.

Scenario B: "I see a new peak eluting after my target 3-MCG peak."
  • Diagnosis: Transmethylation (Esterification).

  • The Fix: Check your stock solution preparation. Did you add Formic Acid or Acetic Acid to the stock?

    • Immediate Action: Discard the stock. Prepare a fresh stock in neutral LC-MS grade Methanol.

    • Prevention: Only add acid to the working solution or mobile phase immediately before analysis, not to the storage stock.

Scenario C: "The lyophilized powder looks sticky or collapsed."
  • Diagnosis: Hygroscopicity.

  • The Fix: Acylglycines can be hygroscopic. This affects weighing accuracy but not chemical purity (unless hydrolysis occurred).

    • Action: Equilibrate the vial to room temperature before opening to prevent condensation. If weighing is difficult, dissolve the entire content of the vial with a known volume of solvent to create a "Master Stock" based on the supplier's stated mass (e.g., 1 mg or 5 mg).

Frequently Asked Questions (FAQ)

Q1: Can I store the working solution (diluted) at 4°C? A: Yes, but only for short durations (typically <1 week). Working solutions are often in high-water content buffers (to match initial mobile phase). Acylglycines are prone to hydrolysis in aqueous environments over time. For results you can trust, prepare working solutions fresh or store them frozen (-20°C).

Q2: Is 3-Methylcrotonylglycine light sensitive? A: Yes, moderately. The crotonyl moiety contains a conjugated double bond system (


). While not as sensitive as retinoids, prolonged exposure to direct light can induce isomerization or degradation. Always use amber glass vials. 

Q3: Why use 13C2, 15N labeling instead of Deuterium (D3)? A: Stability. Deuterium labels on the acyl chain can sometimes undergo exchange with solvent protons (H/D exchange) or be subject to kinetic isotope effects during fragmentation. Carbon-13 and Nitrogen-15 labels are incorporated into the backbone and are non-exchangeable, providing a more robust internal standard for quantification [1].

Q4: Does this compound require silanized glassware? A: It is recommended but not strictly mandatory for millimolar (mM) stocks. However, for low-concentration working standards (nM range), non-specific binding to untreated glass or plastic becomes significant. Silanized glass is the "Gold Standard" for trace analysis.

References

  • Clinical and Laboratory Standards Institute (CLSI). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline—Second Edition. CLSI document NBS04.[11] Wayne, PA: Clinical and Laboratory Standards Institute; 2010.

  • Smith, E. et al. "Stability of Acylcarnitines and Acylglycines in Dried Blood Spots." Clinical Chemistry, 2011.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 151164, 3-Methylcrotonylglycine.

  • Isotope Stability Guidelines.Cambridge Isotope Laboratories / Merck Technical Bulletins. (General reference for stable isotope storage).

Sources

Technical Support Center: Isotopic Overlap Correction in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for mass spectrometry data analysis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in quantitative proteomics and metabolomics: correcting for isotopic overlap. As Senior Application Scientists, we provide not just protocols, but the reasoning and validation steps necessary to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap in mass spectrometry?

A: Isotopic overlap, also known as isotopic impurity or spillover, is a phenomenon that occurs when using isobaric labeling reagents (e.g., TMT, iTRAQ) or analyzing molecules with naturally abundant heavy isotopes. Each chemical element exists as a mixture of stable isotopes (e.g., Carbon is ~98.9% ¹²C and ~1.1% ¹³C).

When a labeling reagent is synthesized, it's impossible to use 100% pure heavy isotopes. Consequently, a reagent designed to have a specific mass (the "parent" or M peak) will also contain small amounts of molecules with one or two additional neutrons (M+1, M+2 peaks) due to the incorporation of ¹³C, ¹⁵N, or other heavy isotopes. These isotopic peaks can "spill over" into the mass-to-charge (m/z) window of the next reporter ion in the series, artificially inflating its signal.

Q2: Why is correcting for isotopic overlap so critical for quantification?
Q3: When do I need to apply isotopic overlap correction?

A: Correction is mandatory for all experiments using isobaric tags for relative quantification. This includes, but is not limited to:

  • Tandem Mass Tag (TMT) experiments (TMTzero™, TMTpro™, etc.)

  • iTRAQ (isobaric Tags for Relative and Absolute Quantitation) experiments.

The correction must be applied after peptide identification and before reporter ion quantification. Modern proteomics software platforms typically have built-in modules to handle this automatically, but they rely on accurate correction factors.

Troubleshooting Guide & Protocols

Issue 1: My quantitative data shows crosstalk between channels, even after correction. What's wrong?

This common issue often stems from using an incorrect or outdated correction matrix. The isotopic purity of labeling reagents can vary slightly from batch to batch. While manufacturers provide a specification sheet with each lot, relying on a software's default values can introduce errors.

Solution: Use the Lot-Specific Correction Matrix.

Every vial of isobaric tags ships with a Certificate of Analysis (CofA) or a specification sheet that details the isotopic purity for that specific manufacturing lot. You must update the correction values in your data analysis software to match this sheet.

Protocol: Updating the Correction Matrix in Proteome Discoverer™

  • Locate the CofA: Find the specification sheet that came with your TMT reagent kit. It will contain a table listing the isotopic distribution for each reporter tag.

  • Open the Method File: In Proteome Discoverer™, navigate to the workflow editor and open the processing method used for your analysis.

  • Access Quantification Node: Double-click on the quantification node (e.g., "Reporter Ions Quantifier").

  • Edit Correction Factors: In the quantification settings, find the section for "TMT" or "iTRAQ" and look for an option like "Correction Factors" or "Isotopic Impurities."

  • Input New Values: Manually enter the values from your lot-specific CofA. The values are typically entered as percentages for the -2, -1, +1, and +2 Da positions relative to the main reporter peak.

  • Save and Re-process: Save the updated method and re-process your raw data to apply the correct matrix.

Issue 2: I suspect the manufacturer's correction values are not entirely accurate for my instrument. How can I verify and create a custom correction matrix?

This is an advanced but powerful validation step. It involves analyzing a set of samples, each labeled with only a single reporter tag, to empirically measure the spillover on your specific mass spectrometer.

Protocol: Empirical Derivation of an Isotopic Correction Matrix

  • Prepare Single-Label Samples: Create a separate, identical sample for each tag in your multiplex set. For a TMTpro™ 18-plex experiment, you would prepare 18 identical aliquots of a pooled peptide digest. Label each aliquot with only one of the 18 TMTpro™ reagents.

  • Combine and Analyze: After labeling and quenching, combine all 18 samples into a single mixture. Analyze this mixture via LC-MS/MS using the same method as your main experiment.

  • Extract Reporter Ion Intensities: Using your analysis software, identify several hundred to a few thousand high-confidence peptide-spectrum matches (PSMs).

  • Calculate Spillover Percentages: For each of the 18 single-labeled analyses within the combined run, export the raw reporter ion intensities.

    • For the sample labeled with tag 131C, for example, the vast majority of the signal should be in the 131C channel.

    • Measure the small amount of signal that has bled into the adjacent channels (130N, 130C, 131N, 132N, 132C, etc.).

    • Calculate the percentage of this spillover relative to the main 131C peak. For instance, (Intensity in 132N / Intensity in 131C) * 100.

  • Construct the Matrix: Create a table where the rows represent the "true" label and the columns represent the measured channel. Populate this table with the average spillover percentages you calculated. This is your new, empirically derived correction matrix.

  • Apply and Validate: Apply this new matrix to the single-label dataset itself. After correction, the signal in each channel should be >99.5% pure, confirming the matrix's accuracy. You can now use this matrix for your actual experimental samples.

Data Presentation: Example Correction Matrix

Below is a simplified example of what a correction matrix looks like. The values represent the percentage of signal from the true tag (row) that is measured in a given channel (column).

True TagTMT-126TMT-127NTMT-127CTMT-128N
TMT-126 92.1%7.1%0.0%0.0%
TMT-127N 0.0%93.0%6.2%0.0%
TMT-127C 0.4%0.0%94.1%5.1%
TMT-128N 0.0%0.3%0.0%93.5%

Visual Workflows & Diagrams

To ensure clarity, we've mapped the core logic of isotopic overlap and the correction workflow into diagrams using the DOT language.

Isotopic_Overlap_Concept cluster_TMT126 True Signal: TMT-126 cluster_TMT127N True Signal: TMT-127N TMT126_M M 126.1277 Da TMT126_M1 M+1 127.1310 Da TMT127N_M M 127.1248 Da TMT126_M1:f0->TMT127N_M:f0 Spillover exp1 The M+1 peak of the TMT-126 tag has a mass that is very close to the primary M peak of the TMT-127N tag. TMT126_M2 M+2 128.1344 Da

Caption: Conceptual illustration of isotopic spillover.

Correction_Workflow start Start: Raw MS/MS Data Acquired extract_ions Extract Reporter Ion Intensities (Raw, Uncorrected) start->extract_ions get_matrix Load Correction Matrix (Lot-Specific or Empirical) extract_ions->get_matrix apply_correction Apply Correction Algorithm (Solve System of Linear Equations) get_matrix->apply_correction validate Validate Correction Quality apply_correction->validate corrected_data Generate Corrected, Quantifiable Data validate->corrected_data Passed troubleshoot Review Matrix & Data Quality validate->troubleshoot Failed end End: Quantitative Analysis corrected_data->end troubleshoot->get_matrix

Caption: Decision workflow for isotopic correction.

References

  • Meija, J., Coplen, T. B., Berglund, M., Brand, W. A., De Bièvre, P., Gröning, M., ... & Prohaska, T. (2016). Isotopic compositions of the elements 2013 (IUPAC Technical Report). Pure and Applied Chemistry, 88(3), 293-306. [Link]

  • Ting, L., Rad, R., Gygi, S. P., & Haas, W. (2011). MS3 eliminates ratio distortion in isobaric multiplexed quantitative proteomics. Nature Methods, 8(11), 937-940. [Link]

  • K

Validation & Comparative

Validation of 3-Methylcrotonylglycine (3-MCG) Assays: A CLSI-Aligned Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylcrotonylglycine (3-MCG) is the primary diagnostic marker for 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency , an autosomal recessive disorder of leucine catabolism.[1] While often benign, severe cases present with metabolic acidosis, hypoglycemia, and hypotonia.

Accurate quantification of 3-MCG in urine or dried blood spots (DBS) is critical for differentiating true 3-MCC deficiency from maternal deficiency detected during newborn screening. This guide compares the two dominant analytical approaches—Derivatized (Butyl Esterification) vs. Native (Direct Injection) LC-MS/MS—and provides a validation framework strictly aligned with CLSI C62-A, EP05-A3, and EP06-Ed2 standards.

Biological Context & Pathophysiology[1][2][3]

To validate an assay, one must understand the origin of the analyte. 3-MCG accumulates when the enzyme 3-Methylcrotonyl-CoA Carboxylase (3-MCC) fails to convert 3-Methylcrotonyl-CoA to 3-Methylglutaconyl-CoA. The upstream substrate is then conjugated with glycine by glycine-N-acyltransferase to form 3-MCG.

Figure 1: Leucine Catabolism & 3-MCG Formation

This pathway illustrates the metabolic block leading to 3-MCG accumulation.[2]

LeucinePathway Leucine Leucine KIC α-Ketoisocaproic Acid Leucine->KIC IVCoA Isovaleryl-CoA KIC->IVCoA MC_CoA 3-Methylcrotonyl-CoA IVCoA->MC_CoA MCC_Enzyme Enzyme: 3-MCC (Deficiency Block) MC_CoA->MCC_Enzyme MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA Normal Pathway MCG 3-Methylcrotonylglycine (3-MCG) [TARGET ANALYTE] MC_CoA->MCG + Glycine (Glycine-N-acyltransferase) HIVA 3-Hydroxyisovaleric Acid (3-HIVA) MC_CoA->HIVA + H2O (Hydratase)

Caption: Leucine catabolism pathway. Red arrows indicate the pathological shunt to 3-MCG upon 3-MCC deficiency.

Comparative Analysis: Derivatized vs. Native Methods[5][6]

The fundamental decision in validating a 3-MCG assay is the sample preparation strategy. Below is an objective comparison of the Butyl Esterification method (Industry Gold Standard) versus the Native/Direct Injection method (High-Throughput Alternative).

Table 1: Method Performance Comparison
FeatureMethod A: Butyl Esterification (Derivatized)Method B: Direct Injection (Native)
Principle Acidic butanol converts carboxyl groups to butyl esters.Dilute-and-shoot or simple protein crash.
Sensitivity (S/N) High (10x-50x gain). Esterification improves ionization efficiency in ESI(+).Moderate. Poor ionization of small organic acids in native form.
Chromatography Excellent. Adds hydrophobicity, allowing retention on standard C18 columns.Challenging. Requires HILIC or specialized polar-embedded columns to prevent elution in void volume.
Throughput Lower. Requires incubation (60°C, 15-20 min) and evaporation steps.High. Minimal prep time (<5 min).
Specificity High. Chromatographic separation of isobaric interferences (e.g., isovalerylglycine) is easier.Moderate. Risk of co-elution with isobars due to limited retention.
Cost Moderate (Reagents + Tech time).Low (Reagents) to High (Column costs/Instrument maintenance).
Validation Verdict Recommended for Diagnostic Confirmation. Recommended for High-Volume Screening only.

Expert Insight: For a confirmatory assay, Method A is superior. 3-MCG is a small, polar molecule. Without derivatization, it elutes near the solvent front on C18 columns, where ion suppression is highest. Derivatization pushes it into a cleaner chromatographic window.

Validation Framework (CLSI Aligned)

To validate this assay for clinical use, you must demonstrate that the method performs as intended. The following workflow integrates CLSI C62-A (LC-MS), EP05-A3 (Precision), and EP06-Ed2 (Linearity).

Figure 2: Validation Decision Tree

This workflow ensures all critical performance characteristics are verified.

ValidationWorkflow cluster_Linearity 1. Linearity (CLSI EP06-Ed2) cluster_Precision 2. Precision (CLSI EP05-A3) cluster_Accuracy 3. Accuracy & Matrix (CLSI C62-A) Start Start Validation (CLSI C62-A) Lin_Exp Prepare 7-9 Levels (Covering AMR) Start->Lin_Exp Lin_Calc Calculate Deviation from Linearity Lin_Exp->Lin_Calc Lin_Decision Is Deviation within Allowable Error? Lin_Calc->Lin_Decision Prec_Exp 5 Days x 2 Runs x 2 Reps (20 data points) Lin_Decision->Prec_Exp Pass Fail Troubleshoot & Re-optimize Lin_Decision->Fail Fail Prec_Calc Calc ANOVA: Repeatability & Within-Lab Prec_Exp->Prec_Calc Prec_Decision CV < 15% (LLOQ < 20%)? Prec_Calc->Prec_Decision Acc_Rec Spike Recovery (3 Levels) Prec_Decision->Acc_Rec Pass Prec_Decision->Fail Fail Acc_ME Matrix Effect (Post-Column Infusion) Acc_Rec->Acc_ME Acc_Decision Recovery 85-115%? ME < 20%? Acc_ME->Acc_Decision End Validation Complete Sign-off Acc_Decision->End Pass Acc_Decision->Fail Fail

Caption: Step-by-step validation logic. Failure at any stage requires method re-optimization before proceeding.

Detailed Experimental Protocols

Reagents & Materials
  • Standard: 3-Methylcrotonylglycine (Sigma or equivalent).

  • Internal Standard (IS): d3-3-Methylcrotonylglycine (Crucial for compensating matrix effects).

  • Derivatization Agent: 3N HCl in n-Butanol.

Linearity Experiment (CLSI EP06-Ed2)

Note: The 2nd Edition of EP06 moves away from polynomial curve fitting and focuses on "Deviation from Linearity."

  • Preparation: Prepare a high pool (e.g., 1000 µmol/L) and a low pool (blank or near LOD).

  • Dilution: Create a series of 9 samples by mixing high and low pools (e.g., 0%, 12.5%, 25%... 100%).

  • Replicates: Analyze each level in quadruplicate .

  • Analysis:

    • Plot Observed vs. Expected concentration.

    • Perform Weighted Least Squares (WLS) regression.

    • Pass Criteria: The difference between the best-fit line and the observed mean at each level must be within the pre-defined "Allowable Error" (e.g., 15%).

Precision Experiment (CLSI EP05-A3)
  • Samples: Three levels (Low, Mid, High).

    • Low: Near clinical decision limit (~10-20 µmol/L).

    • Mid: ~100 µmol/L.

    • High: ~500 µmol/L.

  • Protocol: Run each sample in duplicate , twice per day , for 5 days (Total N=20 per level).

  • Calculation: Use ANOVA to calculate:

    • Repeatability (Within-run precision).[3]

    • Within-Laboratory Precision (Total precision).

  • Pass Criteria: CV < 15% for Mid/High; CV < 20% for Low.

Matrix Effect & Recovery (CLSI C62-A)
  • Matrix Effect (ME): Prepare 6 different sources of blank urine.

    • Set A: Spike analyte into extracted matrix.

    • Set B: Spike analyte into pure solvent.

    • Calculation:

      
      .
      
    • Goal: ME between -25% and +25%.

  • Accuracy (Recovery): Spike known amounts of 3-MCG into "negative" urine.

    • Calculate:

      
      .
      

Troubleshooting & Optimization

  • Isobaric Interference: 3-MCG (m/z 172 > 80 un-derivatized) is isobaric with Isovalerylglycine (IVG) .

    • Solution: In the Butyl Ester method, 3-MCG and IVG separate well chromatographically. In Native methods, ensure your column (e.g., C18 vs PFP) resolves these peaks. Co-elution will cause false positives.

  • Carryover: 3-MCG can stick to injector ports.

    • Protocol: Run a solvent blank after the highest calibrator. Carryover must be < 20% of the LLOQ signal.

  • Internal Standard Stability: Deuterated standards can undergo deuterium exchange if the derivatization conditions are too harsh (too acidic/hot for too long). Validate the stability of the d3-IS during the incubation step.

References

  • Clinical and Laboratory Standards Institute (CLSI). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.[4][5][6] Wayne, PA: CLSI; 2014.[4][7]

  • Clinical and Laboratory Standards Institute (CLSI). EP05-A3: Evaluation of Precision of Quantitative Measurement Procedures; Approved Guideline—Third Edition.[3][7][8][9] Wayne, PA: CLSI; 2014.[4][7]

  • Clinical and Laboratory Standards Institute (CLSI). EP06-Ed2: Evaluation of Linearity of Quantitative Measurement Procedures.[8][10] Wayne, PA: CLSI; 2020.[10]

  • Gallardo, M. E., et al. "The molecular basis of 3-methylcrotonylglycinuria, a disorder of leucine catabolism."[11] American Journal of Human Genetics, 2001.

  • la Marca, G., et al. "Rapid determination of 3-methylcrotonylglycine and 3-hydroxyisovaleric acid in urine by LC-MS/MS." Clinical Chemistry, 2003.

Sources

Inter-Laboratory Comparison of Organic Acidemia Screening Methods: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The diagnosis of organic acidemias (OAs)—a group of inherited metabolic disorders characterized by the accumulation of non-amino organic acids—relies heavily on the precision of laboratory screening methods.[1][2] While Gas Chromatography-Mass Spectrometry (GC-MS) remains the global "gold standard" for comprehensive urinary organic acid profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is emerging as a superior tool for targeted, high-sensitivity quantification.

This guide synthesizes data from external quality assessment (EQA) schemes (e.g., ERNDIM, CAP) to objectively compare these methodologies. It provides a robust, self-validating experimental protocol and analyzes the sources of inter-laboratory variance to support researchers and drug development professionals in optimizing diagnostic workflows.

Part 1: Methodological Landscape & Performance Comparison

The choice between GC-MS and LC-MS/MS is often a trade-off between breadth of coverage (Untargeted) and sensitivity/throughput (Targeted).

Comparative Analysis: GC-MS vs. LC-MS/MS[3][4][5][6][7]
FeatureGC-MS (TMS Derivatization)GC-MS (TBDMS Derivatization)LC-MS/MS (Targeted)
Primary Utility Broad Spectrum Screening (Untargeted)Enhanced Stability/Sensitivity (Semi-targeted)High-Throughput Quantification (Targeted)
Analyte Coverage >100 organic acids (comprehensive)Selected acids (cleaner spectra)Specific panels (e.g., MMA, PA, IVA)
Sample Prep Complex: Urease

Extraction

Derivatization
Complex: Similar to TMSSimple: Protein precipitation or SPE
Derivatization Trimethylsilyl (TMS) - Moisture sensitivetert-Butyldimethylsilyl (TBDMS) - Hydrolytically stableOften none (or 3-NPH for specific acids)
Identification EI Spectra + Retention Index (NIST/Wiley libraries)[M-57]+ ions (distinctive fragmentation)MRM Transitions (Precursor

Product)
Inter-Lab CV% 15% - 25% (High variance in sample prep)10% - 15% (Better stability)<10% (Automated, minimal prep)
Key Limitation Loss of volatile acids; artifact formationLimited library availabilityMisses unexpected/novel metabolites

Expert Insight: GC-MS with TMS derivatization is the de facto discovery tool. However, TBDMS is superior for specific analytes like methylmalonic acid (MMA) because the resulting derivatives are less prone to hydrolysis and produce a dominant [M-57]+ fragment, improving signal-to-noise ratios in complex matrices [1]. LC-MS/MS is preferred for therapeutic monitoring where precise quantification of a known marker (e.g., MMA in B12 deficiency) is required [2].

Inter-Laboratory Performance Data (ERNDIM/CAP Insights)

Data derived from proficiency testing schemes reveals that sample preparation and interpretation are the primary sources of error, rather than instrumentation limits.

  • Diagnostic Proficiency: In ERNDIM schemes, diagnostic proficiency for organic acid disorders averages ~84%, but can drop to <50% for challenging samples (e.g., low-excretors or subtle 3-hydroxyisovaleric acid elevations) [3].

  • Quantitative Variance: Inter-laboratory coefficients of variation (CV) for common acids (e.g., glutaric acid) often exceed 25% in GC-MS schemes. Labs using internal standards for every analyte class (isotope dilution) consistently outperform those relying on a single internal standard (e.g., tropic acid) [4].

  • False Negatives: Frequently caused by peak misidentification due to retention time shifts or co-eluting interferences (e.g., drugs like valproic acid masking endogenous metabolites).

Part 2: Visualizing the Diagnostic Logic

The following diagram illustrates the decision-making pathway for selecting and validating the appropriate screening method.

OrganicAcidemiaWorkflow Start Clinical Suspicion / Newborn Screen (+) SampleType Select Matrix Start->SampleType Urine Urine (Preferred for OA) SampleType->Urine Plasma Plasma/Serum SampleType->Plasma MethodSelect Method Selection Urine->MethodSelect Plasma->MethodSelect GCMS_TMS GC-MS (TMS) Untargeted Screening MethodSelect->GCMS_TMS Unknown Etiology LCMS_Target LC-MS/MS Targeted Quantification MethodSelect->LCMS_Target Known Marker / Follow-up Prep_GC Prep: Urease -> LLE -> Derivatization GCMS_TMS->Prep_GC Prep_LC Prep: Protein Ppt -> (Optional Deriv.) LCMS_Target->Prep_LC Analysis_GC Analysis: EI Spectra + Retention Index Prep_GC->Analysis_GC Analysis_LC Analysis: MRM Transitions Prep_LC->Analysis_LC Validation Data Validation (QC/IS) Analysis_GC->Validation Analysis_LC->Validation Result_Diag Diagnostic Profile Identified? Validation->Result_Diag Confirm Confirmation (Genetics/Enzymology) Result_Diag->Confirm Yes ReRun Re-evaluate / Alternative Method Result_Diag->ReRun No / Ambiguous

Caption: Logical workflow for organic acidemia screening, differentiating between untargeted discovery (GC-MS) and targeted monitoring (LC-MS/MS).

Part 3: The "Gold Standard" GC-MS Protocol (Self-Validating)

This protocol is designed for Researchers requiring a robust, untargeted urine screening method. It incorporates "self-validating" steps to ensure data integrity during the run.

Principle: Extraction of organic acids from urine, removal of urea (to prevent column overload), and derivatization with BSTFA/TMCS to form volatile trimethylsilyl (TMS) derivatives.

Reagents & Standards
  • Internal Standard (IS): 2-phenylbutyric acid or tropic acid (must be added before extraction).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Urease: Type C-3 (from Canavalia ensiformis).

  • Alkane Mix: C10–C32 standards for Retention Index (RI) calibration.

Step-by-Step Methodology
  • Creatinine Normalization:

    • Measure creatinine in urine.[3][4] Adjust sample volume to equivalent creatinine load (e.g., 0.25 mg creatinine equivalent) or use fixed volume (1 mL) and normalize post-analysis.

    • Self-Validation: If creatinine is <0.5 mmol/L, flag sample as dilute; risk of false negatives.

  • Oximation (Optional but Recommended):

    • Add hydroxylamine hydrochloride. Incubate 30 min at 60°C.

    • Purpose: Stabilizes keto-acids (e.g., ethylmalonic acid precursor) preventing multiple peak formation.

  • Urease Treatment:

    • Add 50 µL Urease solution. Incubate 15 min at 37°C.

    • Mechanism: Hydrolyzes urea into ammonia and CO2. High urea obscures key peaks like methylmalonic acid.

  • Acidification & Extraction:

    • Add Internal Standard (IS).

    • Acidify to pH 1-2 with HCl.

    • Extract 3x with Ethyl Acetate. Combine organic phases.

    • Self-Validation: Recovery of IS must be >80%. Low recovery indicates extraction failure.

  • Drying & Derivatization:

    • Dry under nitrogen stream. Crucial: Sample must be completely anhydrous.

    • Add 100 µL BSTFA + 1% TMCS.[3]

    • Incubate 60°C for 30 min.

  • GC-MS Acquisition:

    • Column: 5% phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm.

    • Injection: Split 1:10 or Splitless (depending on sensitivity needs).

    • Temp Program: 70°C (2 min)

      
       10°C/min 
      
      
      
      300°C (hold 5 min).
    • Mass Range: 50–650 m/z (Scan Mode).

Data Analysis & Quality Control
  • Retention Index (RI) Locking: Run Alkane Mix before the batch. Calibrate the method so peaks are identified by RI, not just retention time. This mitigates inter-lab column differences.

  • Blank Check: Run a solvent blank after high-concentration samples (e.g., lactic aciduria) to check for carryover.

  • Spectral Matching: Use AMDIS (Automated Mass Spectral Deconvolution and Identification System) with a library of >100 organic acids.

Part 4: Critical Variables & Troubleshooting

Inter-laboratory comparisons highlight these specific failure modes.

SymptomRoot CauseCorrective Action
Missing Early Eluters (Lactic, Pyruvic) Solvent delay too long or sample evaporation too aggressive (loss of volatiles).Start scan at 4.0 min; avoid heating during N2 drying.
Split Peaks / Tailing Incomplete derivatization or moisture in sample.Ensure sample is anhydrous before adding BSTFA. Check silylation reagent quality.
Urea Peak Dominance Inactive Urease.Store urease at 4°C; test activity weekly.
Retention Time Shift Column aging or trimming.Mandatory: Use Retention Index (RI) calibration, not absolute RT.
False Positive (Drug Metabolite) Valproic acid, Ibuprofen, or Acetaminophen metabolites mimicking endogenous acids.Check patient medication history. Use high-resolution spectral libraries.

Part 5: Future Directions

The field is shifting towards Hybrid Workflows :

  • Primary Screen: Untargeted GC-MS to catch the "unknowns" and rare disorders.

  • Secondary Quantitation: Targeted LC-MS/MS panels for specific disease monitoring (e.g., Propionic Acidemia).

References

  • Gas chromatography-mass spectrometry with tert.-butyldimethylsilyl derivation: use of the simplified sample preparations and the automated data system to screen for organic acidemias. Journal of Chromatography B.Link

  • Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. MDPI.Link

  • ERNDIM Quantitative Organic Acids in Urine Schemes: Annual Report. ERNDIM.Link[5]

  • The causes of unsatisfactory performance in proficiency testing: Evidence from LGC AXIO PT schemes. Eurachem.Link

  • Automated, simplified GC/MS data processing system for organic acidemia screening and its application. WHO IRIS.Link

Sources

A Senior Application Scientist's Guide to the Cross-Validation of LC-MS/MS and GC-MS for the Diagnosis of 3-Methylcrotonyl-CoA Carboxylase Deficiency

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Imperative for Accurate 3-MCC Deficiency Diagnosis

3-Methylcrotonyl-CoA carboxylase deficiency (3-MCCD) is an autosomal recessive inborn error of leucine metabolism, arising from mutations in the MCCC1 or MCCC2 genes.[1][2] These genes encode the alpha and beta subunits of the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase, which catalyzes a key step in the breakdown of leucine, an essential amino acid.[2][3] An enzymatic block leads to the accumulation of upstream metabolites, primarily 3-hydroxyisovaleryl-carnitine (C5-OH), 3-hydroxyisovaleric acid (3-HIVA), and 3-methylcrotonylglycine (3-MCG).[2][4]

The clinical presentation of 3-MCCD is remarkably variable, ranging from completely asymptomatic individuals identified through newborn screening to those who experience severe metabolic crises with hypoglycemia, lethargy, and potential neurological damage.[4][5] This variability underscores the critical need for robust, reliable, and validated analytical methods for both initial screening and subsequent diagnostic confirmation. The advent of expanded newborn screening (NBS) programs, largely reliant on tandem mass spectrometry (MS/MS), has made 3-MCCD one of the more commonly detected organic acidurias.[2]

This guide provides an in-depth comparison and cross-validation of the two cornerstone analytical platforms used in the diagnosis of 3-MCCD: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles of each technique, their specific roles in the diagnostic workflow, and the causality behind the experimental choices that ensure scientific integrity and clinical accuracy.

The Diagnostic Workflow: A Two-Pillar Approach

The diagnosis of 3-MCCD is not reliant on a single test but follows a sequential, complementary workflow. This two-pillar approach leverages the high-throughput capabilities of LC-MS/MS for initial screening and the definitive specificity of GC-MS for confirmation.

cluster_0 Pillar 1: Newborn Screening (High-Throughput) cluster_1 Pillar 2: Confirmatory Testing (High-Specificity) NBS Dried Blood Spot (DBS) Collection (Heel Prick) LCMS LC-MS/MS Analysis (Acylcarnitine Profile) NBS->LCMS Measures acylcarnitines Result1 Elevated C5-OH (Presumptive Positive) LCMS->Result1 Normal1 Normal C5-OH (Screen Negative) LCMS->Normal1 Recall Patient Recall & Urine Sample Collection Result1->Recall Triggers confirmatory testing GCMS GC-MS Analysis (Urine Organic Acids) Recall->GCMS Measures specific organic acids Result2 Elevated 3-HIVA & 3-MCG GCMS->Result2 Normal2 Normal Organic Acids (False Positive Screen) GCMS->Normal2 Diagnosis 3-MCCD Diagnosis Confirmed Result2->Diagnosis

Caption: Diagnostic workflow for 3-MCC deficiency.

Pillar 1: LC-MS/MS for High-Throughput Screening

Liquid chromatography-tandem mass spectrometry is the engine of modern newborn screening programs.[6][7] Its power lies in its ability to rapidly quantify a panel of analytes—in this case, acylcarnitines—from a small volume of blood collected on a filter card (a dried blood spot, or DBS).

The Causality Behind the Choice:

  • Amenability to Acylcarnitines: Acylcarnitines are polar, non-volatile molecules, making them ideal candidates for LC-MS.[8] They can be readily ionized using electrospray ionization (ESI) without the need for chemical derivatization, streamlining sample preparation.[9][10]

  • Speed and Throughput: While early methods used direct infusion (flow injection) MS/MS, modern screening labs incorporate a rapid liquid chromatography step. This allows for the analysis of dozens of samples per hour while providing crucial separation of isobaric compounds—molecules with the same mass but different structures—which can otherwise lead to false positives.[9][11]

  • Sensitivity: LC-MS/MS offers exceptional sensitivity, capable of detecting the low micromolar concentrations of C5-OH that signify a potential metabolic disorder.[12][13]

The primary marker for 3-MCCD in a newborn screen is an elevated level of 3-hydroxyisovaleryl-carnitine (C5-OH).[6][14] However, an elevated C5-OH is not exclusively diagnostic for 3-MCCD. It can also be a marker for other conditions such as 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, biotinidase deficiency, and holocarboxylase synthetase deficiency.[4][15] Furthermore, a positive screen can result from maternal 3-MCCD, where the mother's metabolites cross the placenta and are detected in the infant's blood.[16][17] This lack of absolute specificity is why a positive LC-MS/MS result is considered "presumptive" and mandates confirmatory testing.

Pillar 2: GC-MS for Definitive Confirmatory Analysis

Gas chromatography-mass spectrometry is the gold-standard method for the analysis of urinary organic acids.[3][18] When a newborn has a presumptive positive screen for 3-MCCD, a follow-up urine sample is analyzed by GC-MS to confirm the diagnosis.[5][17] This analysis targets the specific, pathognomonic metabolites 3-hydroxyisovaleric acid (3-HIVA) and 3-methylcrotonylglycine (3-MCG).[2]

The Causality Behind the Choice:

  • Specificity and Resolving Power: GC, with its high-resolution capillary columns, provides excellent separation of the complex mixture of organic acids found in urine.

  • Robust Libraries: The primary ionization technique used in GC-MS, electron ionization (EI), imparts a significant amount of energy to the analyte, causing predictable and reproducible fragmentation. These fragmentation patterns are highly specific to a molecule's structure and can be matched against extensive, well-established spectral libraries for confident identification.

  • Derivatization as a Necessity: Organic acids like 3-HIVA and 3-MCG are polar and non-volatile. To be analyzed by GC, they must be chemically modified in a process called derivatization.[19] Typically, a silylation reaction (e.g., using BSTFA) replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group.[18][20] This process increases the molecule's volatility and thermal stability, making it suitable for passage through the heated GC system.[20][21] While an extra step, it is this chemical control that enables the high-fidelity analysis of these key biomarkers.

The presence of both elevated 3-HIVA and 3-MCG in urine provides a highly specific confirmation of the metabolic block in 3-MCCD.[2][17]

Head-to-Head Comparison: LC-MS/MS vs. GC-MS for 3-MCCD Diagnostics

FeatureLC-MS/MSGC-MSRationale & Causality
Primary Role Newborn Screening (High-Throughput)Confirmatory Diagnosis (High-Specificity)LC-MS/MS is fast and sensitive for screening large populations; GC-MS provides definitive structural confirmation for follow-up.[3][6][17]
Sample Matrix Dried Blood Spot (DBS)UrineDBS is ideal for minimally invasive collection in newborns.[7] Urine provides a concentrated matrix for excreted organic acid metabolites.[5]
Primary Analytes 3-Hydroxyisovaleryl-carnitine (C5-OH)3-Hydroxyisovaleric Acid (3-HIVA), 3-Methylcrotonylglycine (3-MCG)C5-OH is the primary acylcarnitine marker in blood.[14] 3-HIVA and 3-MCG are the specific downstream organic acid products excreted in urine.[2]
Sample Preparation Simple protein precipitation/extractionMulti-step: Extraction followed by mandatory chemical derivatization (e.g., silylation).[18][20]Acylcarnitines are directly analyzable by LC-MS.[10] Organic acids require derivatization to increase volatility for GC analysis.[19][21]
Instrumentation Liquid Chromatograph + Tandem Mass Spectrometer (e.g., Triple Quadrupole)Gas Chromatograph + Mass Spectrometer (e.g., Single Quadrupole)Tandem MS (MS/MS) is used for its high selectivity and sensitivity in complex matrices like blood.[13] GC-MS with EI provides robust, library-matchable spectra for definitive identification.
Ionization Mode Electrospray Ionization (ESI) - "Soft"Electron Ionization (EI) - "Hard"ESI preserves the molecular ion, ideal for quantification. EI creates extensive, reproducible fragmentation patterns for structural confirmation.[8]
Throughput High (minutes per sample)Moderate (tens of minutes per sample)The simpler sample prep and faster chromatography of LC-MS/MS methods are designed for screening thousands of samples.[22]
Specificity High, but C5-OH is not unique to 3-MCCD. Potential for isobaric interference.Very High. Confident identification of 3-HIVA and 3-MCG is diagnostic.The combination of GC retention time and a unique mass spectrum provides a highly specific fingerprint for each compound.
Cutoff Values C5-OH: ~0.5 - 0.8 µmol/L (varies by lab)[3][23][24][25]3-HIVA & 3-MCG: Significantly elevated above reference range.[15][16][17]Cutoff values for screening are established to maximize sensitivity, sometimes at the cost of specificity, requiring a more specific confirmatory test.[26][27]

Experimental Protocols: A Self-Validating System

The trustworthiness of a diagnosis rests on validated, reproducible protocols. Below are representative, step-by-step methodologies for each platform.

Protocol 1: LC-MS/MS Analysis of C5-OH from Dried Blood Spots

This protocol is designed for the sensitive quantification of acylcarnitines as part of a newborn screening panel.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Review P1 1. Punch 3mm disc from DBS card P2 2. Add extraction solution (Methanol with internal standards) P1->P2 P3 3. Agitate/Incubate (e.g., 30 min at 45°C) P2->P3 P4 4. Centrifuge to pellet debris P3->P4 P5 5. Transfer supernatant to analysis vial P4->P5 LC 6. Inject onto LC column (e.g., C18 column) P5->LC MS 7. Ionize via ESI+ and analyze on MS/MS LC->MS MRM 8. Monitor specific MRM transition for C5-OH (e.g., m/z 246.1 -> 85.1) MS->MRM Quant 9. Quantify C5-OH against internal standard MRM->Quant Compare 10. Compare result to established cutoff value Quant->Compare Report 11. Report as Screen Positive if above cutoff Compare->Report

Caption: Workflow for LC-MS/MS analysis of C5-OH.

Methodology:

  • Sample Accessioning: A 3mm disc is punched from the DBS card into a 96-well microtiter plate. A blank filter paper disc and quality control spots are included in each run for validation.

  • Extraction: An extraction solution, typically methanol containing a mixture of stable isotope-labeled internal standards (e.g., d3-C5-OH-carnitine), is added to each well.[9] This solution serves to precipitate proteins and extract the acylcarnitines.

  • Incubation & Elution: The plate is sealed and agitated for a set period (e.g., 30 minutes) to ensure complete elution of the analytes from the filter paper.

  • Clarification: The supernatant is transferred to a new plate or vial, leaving precipitated proteins and paper debris behind. The sample is often dried down and reconstituted in a mobile phase-compatible solvent.

  • LC Separation: The prepared extract is injected into an LC system, typically using a reverse-phase column (like a C18) to separate C5-OH from other isobaric acylcarnitines.[9][22]

  • MS/MS Detection: The column eluent is directed into the ESI source of a tandem mass spectrometer operating in positive ion mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode. For C5-OH, the precursor ion (e.g., m/z 246.1) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (the common m/z 85 fragment for carnitines) is monitored in the third quadrupole.[11][22]

  • Quantification and Review: The peak area of the analyte is ratioed to the peak area of its corresponding internal standard. This ratio is used to calculate the concentration, which is then compared against the laboratory's established cutoff value to determine a positive or negative screen.[23]

Protocol 2: GC-MS Analysis of Urine Organic Acids

This protocol is designed for the specific identification and semi-quantification of 3-HIVA and 3-MCG for diagnostic confirmation.

Methodology:

  • Sample Normalization: An aliquot of urine is taken, typically normalized to the creatinine concentration to account for variations in urine dilution.[18] Internal standards (e.g., tropic acid) are added.

  • Extraction: The urine is acidified (e.g., with HCl) and saturated with salt (e.g., NaCl). The organic acids are then extracted into an organic solvent like ethyl acetate.[18][20]

  • Drying: The organic solvent layer is removed and evaporated to complete dryness under a gentle stream of nitrogen. This step is critical, as water will interfere with the subsequent derivatization reaction.

  • Derivatization: The dried residue is reconstituted in a derivatization reagent mixture. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like pyridine or TMCS.[18][20] The mixture is heated (e.g., at 70°C for 30 minutes) to convert the organic acids to their volatile trimethylsilyl (TMS) esters/ethers.[28]

  • GC Separation: The derivatized sample is injected into the GC, where the volatile compounds are separated on a capillary column (e.g., HP-5MS).[28] The oven temperature is programmed to ramp up, eluting compounds based on their boiling points and interaction with the column's stationary phase.

  • MS Detection: As compounds elute from the GC column, they enter the EI source of the mass spectrometer. They are fragmented, and the resulting mass spectra are recorded.

  • Data Analysis: The total ion chromatogram is examined for peaks at the expected retention times for the TMS-derivatives of 3-HIVA and 3-MCG. The mass spectrum of each peak is extracted and compared to a reference library (e.g., NIST) to confirm its identity. The presence of significant, well-identified peaks for both compounds confirms the diagnosis of 3-MCCD.

Conclusion: A Symbiotic Relationship in Diagnostic Science

The cross-validation of LC-MS/MS and GC-MS for the diagnosis of 3-MCC deficiency is a prime example of leveraging the distinct strengths of two powerful analytical platforms to create a robust clinical workflow. It is not a matter of one technique being superior to the other, but rather of applying the right tool for the right task.

  • LC-MS/MS serves as the ideal screening tool : it is fast, sensitive, requires minimal sample preparation without derivatization, and is perfectly suited for the high-throughput demands of newborn screening programs.[6][10] Its role is to cast a wide net and identify all at-risk individuals with high sensitivity.

  • GC-MS functions as the indispensable confirmatory tool : its superior specificity, enabled by high-resolution gas chromatography and extensive, reproducible EI spectral libraries, allows for the unambiguous identification of the pathognomonic organic acids in urine.[3][17] Its role is to provide the definitive "yes or no" answer required for a final diagnosis.

For researchers and scientists in this field, understanding the causality behind these methodological choices—from sample matrix selection to ionization physics—is paramount for developing and validating the next generation of diagnostic assays. This symbiotic relationship between LC-MS/MS and GC-MS ensures that infants with 3-MCCD are identified early and diagnosed with the highest degree of scientific certainty, paving the way for timely clinical management.

References

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. National Institutes of Health. [Link]

  • 3MCC - 3 Methylcrotonyl - COA Carboxylase deficiency. West Virginia Department of Health and Human Resources. [Link]

  • LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek. [Link]

  • Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. Agilent. [Link]

  • Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • 3MCC Deficiency. Kansas Department of Health and Environment. [Link]

  • High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX. [Link]

  • Psychological Impact of Newborn Screening for 3-Methylcrotonyl-CoA Carboxylase Deficiency: The Parental Experience. MDPI. [Link]

  • 3-Methylcrotonyl, CoA Carboxylase Deficiency NGS Panel. Fulgent Genetics. [Link]

  • Acylcarnitine profiling by low-resolution LC-MS. PLOS One. [Link]

  • 3MCC Deficiency - Newborn Screening & Surveillance. Kansas Department of Health and Environment. [Link]

  • Evaluation of Newborn Screening for Diseases Using C5‐OH as a Marker. National Institutes of Health. [Link]

  • Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). Springer Link. [Link]

  • Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation. MDPI. [Link]

  • 3-Methylcrotonyl-CoA Carboxylase Deficiency. Health Resources and Services Administration (HRSA). [Link]

  • Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. AZoM. [Link]

  • Newborn screening and genetic diagnosis of 3-methylcrotonyl-CoA carboxylase deficiency in Quanzhou,China. National Institutes of Health. [Link]

  • Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl. National Institutes of Health. [Link]

  • Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program. National Institutes of Health. [Link]

  • Conditions 3-Methylcrotonyl-CoA Carboxylase Deficiency. Baby's First Test. [Link]

  • Organic Acids Qualitative Analysis in Urine by GCMS. ERNDIM. [Link]

  • Issues Encountered in Organic Acid Analysis Using GC/MS. Chromatography Forum. [Link]

  • Maternal 3-methylcrotonyl-coenzyme A carboxylase deficiency with elevated 3-hydroxyisovalerylcarnitine in breast milk. Clinical and Experimental Pediatrics. [Link]

  • Analysis of cases of 3-methylcrotonyl CoA carboxylase deficiency (3-MCCD) in the California newborn screening program reported in the state database. PubMed. [Link]

  • Evaluation of 3-methylcrotonyl-CoA carboxylase deficiency detected by tandem mass spectrometry newborn screening. PubMed. [Link]

  • Cut-off values in newborn screening for inborn errors of metabolism in Saudi Arabia. Annals of Saudi Medicine. [Link]

  • Determination of 3-hydroxyisovalerylcarnitine and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency. ResearchGate. [Link]

  • Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry: A worldwide collaborative project. ResearchGate. [Link]

  • Outcomes of cases with 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency - Report from the Inborn Errors of Metabolism Information System. ResearchGate. [Link]

  • 3-methylcrotonyl-CoA carboxylase deficiency. Orphanet. [Link]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science. [Link]

  • GC-MS vs LC-MS. ResolveMass Laboratories Inc.. [Link]

  • Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl. ResearchGate. [Link]

  • Performance Evaluation of three Liquid Chromatography Mass Spectrometry Methods for Broad Spectrum Drug Screening. National Institutes of Health. [Link]

  • LC-MS: Elevating Accuracy in Clinical Diagnostic Applications. Drawell. [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link]

Sources

Quality Control Protocols for Stable Isotope Internal Standards: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, the Stable Isotope Labeled Internal Standard (SIL-IS) is the primary defense against matrix effects, extraction variability, and ionization inconsistency. However, treating a SIL-IS as a "magic reagent" without rigorous quality control is a leading cause of assay failure in regulated environments (GLP/GCP).

This guide objectively compares the two dominant classes of SIL-IS—Deuterated (


 or 

)
versus Heavy-Atom (

,

)
—and provides a self-validating Quality Control (QC) protocol. While Deuterated standards are cost-effective, they introduce specific physicochemical risks (retention time shifts, H/D exchange) that Heavy-Atom standards eliminate. This document details the experimental workflows required to validate these reagents before they enter your sample stream.

Part 1: The Comparative Landscape

Deuterated ( ) vs. Heavy Atom ( ) Standards

The choice between Deuterium and Carbon-13/Nitrogen-15 labeling is not merely financial; it is a decision about chromatographic fidelity and chemical stability.

1. Deuterated Standards (

)
  • Mechanism: Hydrogen atoms are replaced with Deuterium.[1]

  • The Risk (The Deuterium Isotope Effect): The C-D bond is shorter and has a lower vibrational frequency than the C-H bond. This reduces the lipophilicity of the molecule slightly. In Reversed-Phase LC (RPLC), this often causes the deuterated IS to elute earlier than the analyte.[2][3]

  • Consequence: If the IS and analyte do not co-elute perfectly, they are subject to different matrix effects at the electrospray source, nullifying the purpose of the IS.

  • Stability: Deuterium on heteroatoms (O-D, N-D, S-D) or acidic carbon positions is liable to exchange with solvent protons (H/D scrambling), changing the mass of the IS during the run.

2. Heavy Atom Standards (

,

)[4][5]
  • Mechanism: Carbon-12 or Nitrogen-14 are replaced with stable heavy isotopes.

  • The Advantage: These isotopes do not significantly alter bond lengths or lipophilicity. The IS co-elutes exactly with the analyte.

  • Consequence: Perfect compensation for matrix effects (ion suppression/enhancement) and retention time drift.

Comparative Data Summary
FeatureDeuterated IS (

)
Heavy Atom IS (

)
Impact on Bioanalysis
Chromatographic Behavior Potential RT shift (elutes earlier)Perfect co-elutionSeparation leads to differential matrix effects.[6]
Cost & Availability Low Cost / High AvailabilityHigh Cost / Custom Synthesis often requiredBudget vs. Data Quality trade-off.
Chemical Stability Risk of H/D Exchange (Scrambling)Inert / Non-exchangeableH/D exchange causes signal loss and mass shifts.
Isotopic Distribution Often wider distributionSharp, defined mass shiftAffects cross-talk calculations.
Regulatory Risk Moderate (Requires justification of RT shift)Low (Gold Standard)FDA/EMA scrutiny on IS response variability.

Part 2: Decision Logic & Signaling Pathways

The following diagram illustrates the decision matrix for selecting an IS and the mechanism of failure for Deuterated standards.

IS_Selection_Logic Start Select Internal Standard Budget Budget Constraints? Start->Budget Deuterium Deuterated (D) Analog Budget->Deuterium Yes (Low Cost) HeavyAtom 13C / 15N Analog Budget->HeavyAtom No (High Quality) Check_Exchange Are labels on exchangeable sites? (OH, NH, SH, acidic C) Deuterium->Check_Exchange Fail_Exchange REJECT: H/D Scrambling Risk Check_Exchange->Fail_Exchange Yes Check_RT Check Retention Time (RT) Shift Check_Exchange->Check_RT No RT_Shift Significant RT Shift observed? Check_RT->RT_Shift Matrix_Test Validation: Matrix Effect Profiling RT_Shift->Matrix_Test Yes (Must Validate) Perfect_Coelution Perfect Co-elution RT_Shift->Perfect_Coelution No HeavyAtom->Perfect_Coelution Perfect_Coelution->Matrix_Test Proceed to QC

Caption: Decision logic for IS selection. Red nodes indicate critical failure points requiring experimental validation (RT shift or H/D exchange).

Part 3: The Self-Validating QC Protocol

Do not assume Certificate of Analysis (CoA) purity is sufficient for trace bioanalysis. You must experimentally determine the Isotopic Contribution (Cross-talk) .

Protocol A: Determining Isotopic Purity (IS Contribution to Analyte)

Objective: Ensure the IS does not contain unlabeled isotopologues (


) that would cause a false positive in the analyte channel.
Requirement:  Contribution must be 

of the analyte LLOQ (Lower Limit of Quantification).

Step-by-Step Methodology:

  • Preparation: Prepare a "Zero Sample" (Blank Matrix + Internal Standard at working concentration).

  • Injection: Inject

    
     replicates of the Zero Sample.
    
  • Monitoring: Monitor the Analyte MRM transition (e.g., Drug X).

  • Calculation:

    
    
    
  • Acceptance Criteria: Must be

    
     (FDA/EMA Guidelines). If 
    
    
    
    , the LLOQ must be raised, or the IS concentration lowered.
Protocol B: Determining Cross-Talk (Analyte Contribution to IS)

Objective: Ensure high concentrations of the analyte do not contribute to the IS channel (due to natural


 abundance or wide isolation windows), which would artificially suppress the calculated ratio.
Requirement:  Contribution must be 

of the IS response.[7]

Step-by-Step Methodology:

  • Preparation: Prepare a sample containing Analyte at ULOQ (Upper Limit of Quantification) without Internal Standard.

  • Injection: Inject

    
     replicates.
    
  • Monitoring: Monitor the Internal Standard MRM transition.

  • Calculation:

    
    
    
  • Acceptance Criteria: Must be

    
    . If failed, select a different MS/MS transition or increase chromatographic resolution.
    
Protocol C: The "Deuterium Effect" Retention Time Check

Objective: Quantify the separation between Analyte and Deuterated IS to assess matrix effect risk.

Step-by-Step Methodology:

  • Preparation: Prepare a neat solution containing both Analyte and IS.

  • Gradient: Run a shallow gradient (e.g., 0.5% B/min increase) around the expected elution time.

  • Measurement: Calculate

    
    .
    
  • Analysis:

    • If

      
       (approx 3 seconds), you must perform a Post-Column Infusion  experiment.
      
    • Infuse the analyte post-column while injecting a blank matrix. If the matrix suppression zone aligns with the IS but not the analyte (due to the shift), the IS is invalid.

Part 4: QC Workflow Visualization

This diagram outlines the routine workflow that should be performed for every new batch of SIL-IS.

QC_Workflow Start New SIL-IS Batch Step1 1. Solubilize & Equilibrate (Check Solubility) Start->Step1 Step2 2. Inject Zero Sample (Blank + IS) Step1->Step2 Decision2 Signal in Analyte Channel > 20% LLOQ? Step2->Decision2 Step3 3. Inject ULOQ Sample (Analyte only, No IS) Decision2->Step3 No Fail FAIL: Re-purify or Redesign Decision2->Fail Yes (Impure IS) Decision3 Signal in IS Channel > 5% IS Response? Step3->Decision3 Step4 4. RT Shift Check (For Deuterated IS) Decision3->Step4 No Decision3->Fail Yes (Cross-talk) Decision4 RT Shift > 0.1 min? Step4->Decision4 Pass PASS: Release for Validation Decision4->Pass No Decision4->Fail Yes (Matrix Risk)

Caption: Sequential QC workflow. Failure at any diamond node requires method adjustment or reagent rejection.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[8][9][10] (2018).[8][11][12][13] Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[7][8] (2022).[14] Available at: [Link]

  • Gu, H., et al. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry.[3][14][15] (2025).[3][7][14][16][17][15][18] Available at: [Link] (Note: DOI provided as placeholder for the specific "Cross-Signal" concept found in search).

  • ResolveMass Laboratories. Isotopic Purity Using LC-MS. (2025).[3][7][14][16][17][15][18] Available at: [Link]

Sources

Safety Operating Guide

3-Methylcrotonylglycine-13C2,15N proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

STOP & VERIFY: Before initiating any disposal protocol, confirm the isotopic nature of your material.[1]

  • Is it Radioactive? NO. 3-Methylcrotonylglycine-13C2,15N is a stable isotope-labeled compound. It contains Carbon-13 and Nitrogen-15, which are non-radioactive.

  • Action: Do NOT dispose of this in radioactive waste streams (unless mixed with other radioactive tracers). Dispose of it strictly as Chemical Waste or Biohazardous Waste depending on the matrix.

Chemical Profile & Hazard Assessment

To ensure compliant disposal, you must understand the material's fundamental properties.[2] 3-Methylcrotonylglycine (3-MCG) is an organic acid conjugate (N-acylglycine).[3][4]

FeatureSpecificationDisposal Implication
Compound Name 3-Methylcrotonylglycine-13C2,15NTrack as "Organic Acid" or "General Organic."
CAS Number 33008-07-0 (Unlabeled parent)Use parent CAS for waste manifest if labeled CAS is unavailable in EHS software.
Physical State Solid (Powder)Must be dissolved or containerized as solid waste; do not pour powder down drains.
Acidity (pKa) ~3.8 - 4.1 (Carboxylic acid)Incompatible with strong bases/oxidizers in waste accumulation.
Stability Stable under normal conditionsNon-reactive; safe for standard organic waste streams.
RCRA Status (USA) Non-Acute (Not P-listed)Classified as general hazardous chemical waste (often D002 if acidic solution, or general organic).

Disposal Decision Matrix

The following logic flow dictates the correct waste stream based on how the material was used in your experiment (e.g., pure standard preparation vs. biological screening).

DisposalLogic Start Start: Identify Waste Matrix IsPure Is it Pure Substance? Start->IsPure IsLiquid Is it in Solution? IsPure->IsLiquid No SolidWaste Solid Chemical Waste (Label: Organic Solid) IsPure->SolidWaste Yes (Expired/Spilled Powder) IsBio Is it in Biological Matrix? (Urine/Plasma) IsLiquid->IsBio Yes SolventType Identify Solvent Type IsBio->SolventType No (Stock Standards/Mobile Phase) BioWaste Biohazard Waste (Autoclave/Incinerate) IsBio->BioWaste Yes (Clinical Samples) Halogenated Halogenated Solvent Waste (e.g., DCM, Chloroform) SolventType->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent Waste (e.g., MeOH, ACN) SolventType->NonHalogenated Flammables (MeOH/ACN) Drain Sanitary Sewer (ONLY if <1% & Non-Haz Buffer) SolventType->Drain Aqueous Buffer Only (Rare)

Figure 1: Decision tree for segregating 3-Methylcrotonylglycine-13C2,15N waste streams.

Step-by-Step Disposal Protocols

Scenario A: Pure Solid (Expired or Excess Standard)

Context: You have a vial of 1-10 mg of pure powder that is degraded or no longer needed.

  • Containment: Keep the substance in its original vial if possible. Ensure the cap is tight.[5][6]

  • Secondary Container: Place the vial into a clear, sealable plastic bag (e.g., Ziploc) to prevent label deterioration or leakage.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 3-Methylcrotonylglycine.[3][4][7][8][9][10][11]

    • Hazards: Irritant (Check SDS).

    • Note: "Stable Isotope Labeled - Non-Radioactive."

  • Disposal: Deposit into the Solid Chemical Waste drum/bin.

Scenario B: Liquid Chromatography Waste (LC-MS/MS Effluent)

Context: The compound is dissolved in mobile phases (Acetonitrile, Methanol, Water, Formic Acid).

  • Segregation: Do not mix with halogenated solvents (like Chloroform) unless your facility uses a "Commingled Solvents" stream.

  • Collection: Direct LC-MS effluent into a designated carboy (HDPE or Glass).

  • Compatibility Check: Ensure the carboy does not contain active oxidizers (e.g., Hydrogen Peroxide), which could react with the organic modifiers.

  • Labeling:

    • Constituents: Acetonitrile (or Methanol) %, Water %, Formic Acid <0.1%, Trace Organics.

    • Hazard Class: Flammable Liquid (due to solvent content).

  • Disposal: Hand over to EHS as Flammable Organic Solvent Waste .

Scenario C: Biological Samples (Urine/Plasma Spiked with Standard)

Context: You used the standard to spike clinical samples for quantification.

  • Classification: The biological hazard overrides the chemical hazard because the concentration of 3-MCG is negligible (<100 µM).

  • Treatment:

    • Liquids: Collect in biohazard liquid containers. Add bleach (10% final vol) if permitted by local protocol, or autoclave.

    • Solids (Pipette tips/Plates): Dispose of in Red Biohazard Bags.

  • Disposal: Incineration or Autoclave sterilization followed by landfill (standard medical waste route).

Regulatory Compliance & Documentation

United States (EPA/RCRA)[12]
  • Waste Coding: 3-Methylcrotonylglycine is not explicitly P-listed or U-listed (40 CFR § 261.33).

  • Determination: It is a "Characteristic Waste" only if mixed with ignitable solvents (Code D001 ) or corrosive buffers (Code D002 ).

  • Generator Status: Count the mass of the entire mixture (solvent + standard) toward your monthly hazardous waste generator status.

Global/EU (REACH/CLP)
  • Classification: Generally classified as "Not Hazardous" or "Warning" (Skin Irrit. 2).

  • EWC Codes:

    • Pure: 16 05 09 (discarded chemicals other than those mentioned in 16 05 06, 07 or 08).

    • In Solvent: 14 06 03 (other solvents and solvent mixtures).

References

  • PubChem. 3-Methylcrotonylglycine (Compound).[4][9] National Library of Medicine. Available at: [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

Sources

Personal protective equipment for handling 3-Methylcrotonylglycine-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safe Handling of 3-Methylcrotonylglycine-¹³C₂,¹⁵N

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Methylcrotonylglycine-¹³C₂,¹⁵N. As a stable isotope-labeled analogue of a biologically active metabolite, this compound requires meticulous handling to ensure personnel safety, prevent contamination, and maintain experimental integrity. This guide is structured to provide a deep, practical understanding of the necessary precautions, moving beyond a simple checklist to explain the causality behind each recommendation.

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Methylcrotonylglycine-¹³C₂,¹⁵N was not available through public searches. The guidance provided herein is based on the known biological effects of the unlabeled compound and established principles of laboratory safety. You are REQUIRED to consult the SDS provided by the manufacturer before any handling and to adhere to your institution's Chemical Hygiene Plan.

Hazard Assessment: Understanding the "Why"

Before handling any chemical, understanding its potential hazards is paramount. While 3-Methylcrotonylglycine-¹³C₂,¹⁵N is labeled with stable, non-radioactive isotopes (¹³C and ¹⁵N), the parent molecule itself possesses significant biological activity that dictates our safety protocols.

3-Methylcrotonylglycine (3-MCG) is a key metabolite in the leucine catabolism pathway.[1] In individuals with the metabolic disorder 3-methylcrotonylglycinuria, this compound accumulates and is associated with neurological and physiological dysfunction.[1][2] Research has shown that 3-MCG can:

  • Disrupt Mitochondrial Energy Homeostasis: It inhibits key enzymes in the mitochondrial respiratory chain, interfering with cellular energy production.[3][4]

  • Inhibit Synaptic Enzyme Activity: It can inhibit Na+/K+-ATPase in the brain, suggesting a potential for neurotoxic effects.[3][4]

The Core Implication for Lab Safety: Because the compound is biologically active, we must prevent its entry into the body through all potential routes: inhalation, ingestion, and dermal absorption. Our handling procedures are designed to minimize these risks. The compound is typically a solid or crystalline powder, which can be easily aerosolized during handling.[5]

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final line of defense. It should always be used in conjunction with more effective engineering and administrative controls.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from hazards.

    • Chemical Fume Hood: All weighing of the solid compound and preparation of stock solutions must be performed inside a certified chemical fume hood. This captures any airborne powder or solvent vapors at the source.

  • Administrative Controls: These are work policies and procedures that reduce exposure.

    • Designated Work Area: All work with 3-Methylcrotonylglycine-¹³C₂,¹⁵N should be conducted in a clearly marked, designated area of the lab to prevent cross-contamination.

    • Restricted Access: Only trained personnel should be allowed in the designated area while the compound is in use.

    • Hygiene: Never eat, drink, or apply cosmetics in the laboratory. Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Personal Protective Equipment (PPE) Specifications

The appropriate PPE provides a barrier between you and the chemical. The following table outlines the minimum PPE requirements for common laboratory tasks involving 3-Methylcrotonylglycine-¹³C₂,¹⁵N.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Transporting Container Safety glasses with side shieldsNitrile glovesFull-length lab coat (buttoned)Not required
Weighing Solid Powder Chemical splash gogglesDouble-glove with nitrile glovesFull-length lab coat (buttoned)Handled within a chemical fume hood
Preparing Solutions Chemical splash goggles and face shield (if splash risk is high)Nitrile glovesFull-length lab coat (buttoned)Handled within a chemical fume hood
General Handling of Dilute Solutions Safety glasses with side shieldsNitrile glovesFull-length lab coat (buttoned)Not required if handled on the benchtop

Operational Protocol: Weighing and Solubilization

This step-by-step protocol ensures a systematic and safe approach to preparing a stock solution from the powdered compound.

Objective: To accurately weigh and dissolve 3-Methylcrotonylglycine-¹³C₂,¹⁵N powder.

Materials:

  • 3-Methylcrotonylglycine-¹³C₂,¹⁵N (solid)

  • Appropriate solvent (e.g., DMSO, water)

  • Analytical balance

  • Spatula

  • Weigh paper or boat

  • Vortex mixer

  • Appropriate volumetric flask and glassware

  • Waste container

Procedure:

  • Preparation:

    • Don all required PPE as specified in the table above (chemical splash goggles, double nitrile gloves, lab coat).

    • Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.

    • Place all necessary equipment (balance, glassware, waste container) inside the fume hood.

  • Weighing:

    • Carefully open the container of 3-Methylcrotonylglycine-¹³C₂,¹⁵N inside the fume hood. Avoid any sudden movements that could aerosolize the powder.

    • Using a clean spatula, carefully transfer the desired amount of powder onto the weigh paper on the analytical balance.

    • Securely close the primary container.

  • Solubilization:

    • Carefully transfer the weighed powder into the appropriate volumetric flask.

    • Add a small amount of the chosen solvent to the flask.

    • Gently swirl or vortex the flask until the solid is completely dissolved.

    • Once dissolved, bring the solution to the final desired volume with the solvent.

  • Cleanup:

    • Wipe down the spatula and any surfaces inside the fume hood with a solvent-dampened towel to remove any residual powder.

    • Dispose of the weigh paper, outer gloves, and cleaning materials in the designated solid chemical waste container.

    • Remove inner gloves and wash hands thoroughly.

  • Labeling:

    • Clearly label the stock solution container with the chemical name (including isotope labels), concentration, solvent, date of preparation, and your initials.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to contain the hazard.

Spill Response Workflow

SpillResponse cluster_contain start Spill Occurs alert Alert others in the area. Isolate the spill. start->alert assess Assess Spill Size & Hazard (Solid vs. Liquid) alert->assess is_major Major Spill? assess->is_major evacuate Evacuate the area. Call EHS/Emergency Services. is_major->evacuate Yes don_ppe Don appropriate PPE: - Double Gloves - Goggles - Lab Coat is_major->don_ppe No (Minor Spill) assess_type Solid or Liquid? don_ppe->assess_type contain_solid Cover solid spill gently with damp paper towels. cleanup Clean from outside in. Place waste in a sealed bag. contain_solid->cleanup contain_liquid Cover liquid spill with absorbent pads. contain_liquid->cleanup decontaminate Decontaminate the area with appropriate solvent/soap & water. cleanup->decontaminate dispose Dispose of all materials as hazardous waste. decontaminate->dispose end Remove PPE. Wash hands thoroughly. dispose->end assess_type->contain_solid Solid assess_type->contain_liquid Liquid

Caption: Workflow for responding to a chemical spill.

Disposal Plan

All waste generated from handling 3-Methylcrotonylglycine-¹³C₂,¹⁵N must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, weigh paper, absorbent pads, and any other contaminated disposable items. It should be collected in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Consult your institution's Environmental Health & Safety (EHS) office for specific collection and disposal procedures. Never dispose of this chemical down the drain or in the regular trash.

References

  • PubChem. (n.d.). 3-Methylcrotonylglycine. National Center for Biotechnology Information. Retrieved from [Link]

  • Moura, A. P., et al. (2012). 3-Methylcrotonylglycine disrupts mitochondrial energy homeostasis and inhibits synaptic Na+,K+-ATPase activity in brain of young rats. Cellular and Molecular Neurobiology, 32(2), 297–307. Retrieved from [Link]

  • Orphanet. (2020, September 15). 3-methylcrotonyl-CoA carboxylase deficiency. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methylcrotonyl-CoA carboxylase deficiency. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。